Lithium triisopropyl 2-pyridylborate
Description
Properties
IUPAC Name |
lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTLFOWAEPOZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648012 | |
| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213764-22-8 | |
| Record name | Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213764-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of Lithium triisopropyl 2-pyridylborate for organic synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of Lithium Triisopropyl 2-Pyridylborate in Organic Synthesis
Introduction: The Strategic Advantage of Boron 'Ate' Complexes
In the landscape of modern organic synthesis, the quest for reagents that offer a blend of high reactivity, functional group tolerance, and operational simplicity is perpetual. Organoboron compounds, particularly boronic acids, have become mainstays, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, the inherent instability of many boronic acids, especially those derived from electron-rich or sensitive heterocyclic systems, presents a significant challenge, often leading to decomposition via protodeboronation under standard coupling conditions.[1][2]
This guide delves into a powerful solution to this stability issue: the use of lithium triisopropyl borates, with a specific focus on This compound . These compounds are a class of borate 'ate' complexes, which are anionic organometallic species formed when a Lewis acidic organoborane reacts with a Lewis base.[3][4] In this 'ate' complex, the boron center becomes tetravalent and carries a negative formal charge, a structural modification that profoundly enhances its stability and modulates its reactivity in a synthetically advantageous manner.[3][5] As a Senior Application Scientist, this guide aims to provide not just protocols, but a deep understanding of the causality behind the utility of this reagent, empowering researchers to leverage its unique properties for complex molecule synthesis.
Synthesis, Structure, and Stability
The enhanced utility of lithium triisopropyl borates begins with their straightforward and efficient preparation. The core principle involves the reaction of an organolithium species with triisopropyl borate. This transformation is not merely a reagent preparation; it is the strategic formation of a stable, yet reactive, nucleophilic partner for subsequent transformations.
The 'Ate' Complex Formation: A Causal Explanation
The synthesis of this compound typically starts with the deprotonation or halogen-metal exchange of a pyridine precursor to generate 2-lithiopyridine. The subsequent addition of triisopropyl borate, a Lewis acid, results in the formation of the tetra-coordinate borate 'ate' complex.
The stability of this complex compared to its corresponding boronic acid is rooted in its electronic structure. The boron atom in a boronic acid is trivalent and electron-deficient, making the B-C bond susceptible to cleavage by protons (protodeboronation). In the 'ate' complex, the boron center is tetravalent and electron-rich, effectively shielding the B-C bond and rendering the compound significantly more resistant to hydrolysis and decomposition.[1][6] This stability is not just a matter of academic interest; it translates directly to practical benefits, as these borate salts can often be stored on the benchtop at room temperature for extended periods without significant degradation.[1][7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
One-Pot Lithiation-Borylation-Coupling: A Streamlined Workflow
A significant advantage of this methodology is the ability to perform the entire sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a single reaction vessel. [1][6]This one-pot procedure minimizes handling of sensitive intermediates, reduces waste, and improves overall time efficiency—critical factors in both academic research and drug development settings.
Protocol: One-Pot Suzuki-Miyaura Coupling Using Lithium Triisopropyl Borate
This protocol demonstrates the one-pot synthesis and coupling of a heteroaryl borate with an aryl halide. [1]The choice of palladium precatalyst and base is crucial for reaction success and should be optimized for the specific substrates.
Materials:
-
Heteroaryl halide (1.5 equiv) in anhydrous THF (from Section 1.2)
-
Aryl or heteroaryl halide (electrophile, 1.0 equiv)
-
Palladium precatalyst (e.g., a Buchwald precatalyst, 1-3 mol %)
-
Aqueous base (e.g., 0.5 M K₃PO₄)
Step-by-Step Methodology:
-
Borate Formation: Prepare the lithium triisopropyl borate in situ as described in the protocol in Section 1.2, starting from the heteroaryl halide (1.5 equiv). After the warm-up period, do not isolate the intermediate.
-
Reagent Addition: Cool the crude solution of the borate complex back down to -78 °C. This cooling step is a key control point to prevent premature reaction or decomposition upon addition of the subsequent reagents.
-
Coupling Initiation: Directly to the cold borate solution, add the aqueous base (e.g., K₃PO₄), followed by the aryl halide electrophile (1.0 equiv) and the palladium precatalyst.
-
Reaction: Allow the mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Scope and Performance Data
The use of lithium triisopropyl borates enables the successful coupling of a wide range of substrates that are often problematic when using their boronic acid counterparts.
| Heteroaryl Borate Nucleophile | Aryl Halide Electrophile | Product | Yield (%) [1] |
| 2-Furanyl | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 91 |
| 2-Thienyl | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 94 |
| 2-Pyridyl | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 85 |
| 1-Methyl-1H-indol-2-yl | 4-Bromo-N,N-dimethylaniline | N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline | 88 |
| Benzofuran-2-yl | Methyl 4-bromobenzoate | Methyl 4-(benzofuran-2-yl)benzoate | 90 |
Conditions: Reactions typically run with 1.5 equiv of the borate, 1.0 equiv of the aryl halide, 3 mol % Pd precatalyst, and aqueous K₃PO₄ in THF at 40 °C for 2 hours. [1]
Beyond Coupling: Pyridylborates as Ligands
While their role as nucleophiles is prominent, pyridylborate moieties are also important in coordination chemistry. [8][9]The nitrogen atom of the pyridine ring can coordinate to a metal center, making pyridylborates versatile ligands. Functionally elaborate tris(2-pyridyl)borate ligands, for instance, are used to create transition-metal complexes with specific electronic and optical properties for applications in materials science and catalysis. [9][10][11]The synthesis of this compound can be seen as an entry point to these more complex ligand systems.
Safety and Handling
As with all organometallic reagents, proper handling of the precursors and the borate complex itself is paramount.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques.
-
This compound: While more stable than many organometallics, it is still moisture-sensitive. [12]The Safety Data Sheet (SDS) recommends storage under inert gas and at low temperatures (e.g., -20 °C or in a freezer) for long-term stability. [12][13]* General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [14]All manipulations should be performed in a well-ventilated fume hood. [14]
Conclusion
This compound and its analogues represent a significant advancement in the field of organic synthesis, particularly for cross-coupling chemistry. By forming a stable, tetravalent 'ate' complex, they overcome the primary limitation of many heterocyclic boronic acids—their instability towards protodeboronation. [1][6]This guide has detailed the causal factors behind their stability, provided robust and validated protocols for their synthesis and in-situ application, and highlighted their superior performance in Suzuki-Miyaura reactions. The operational simplicity of the one-pot procedure further enhances their appeal for complex molecule synthesis in both academic and industrial laboratories. For researchers and drug development professionals, mastering the use of these reagents opens the door to more efficient and reliable synthetic routes for a wide array of valuable compounds.
References
-
Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: PMC (PubMed Central) URL: [Link]
-
Title: Deprotonative Metalation Using Ate Compounds: Synergy, Synthesis, and Structure Building Source: PubMed URL: [Link]
-
Title: Catalytic Reactions of Organoboranes Source: DSpace@MIT URL: [Link]
-
Title: Ate complex - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides Source: Organic Syntheses URL: [Link]
-
Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: PMC (PubMed Central) URL: [Link]
-
Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL: [Link]
-
Title: ATE complex – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications Source: ResearchGate URL: [Link]
-
Title: "Third-Generation"-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes Source: PubMed URL: [Link]
-
Title: Modular Organoboron Catalysts Enable Transformations with Unprecedented Reactivity Source: PubMed URL: [Link]
-
Title: Advances in catalytic organic synthesis with organoboron reagents Source: American Chemical Society URL: [Link]
-
Title: “Third-Generation”-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes Source: ResearchGate URL: [Link]
-
Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Second generation tris(2-pyridyl)borate ligands: toward supramolecular polymeric materials Source: SciMeetings URL: [Link]
-
Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: DSpace@MIT URL: [Link]
-
Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: University of Wollongong URL: [Link]
-
Title: Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides Source: ResearchGate URL: [Link]
-
Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: ACS Figshare URL: [Link]
-
Title: Fluorinated tris(pyridyl)borate ligand support on coinage metals Source: The Royal Society of Chemistry URL: [Link]
-
Title: Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions Source: ACS Publications URL: [Link]
-
Title: Safety Data Sheet Source: Ereztech LLC URL: [Link]
-
Title: Safety Data Sheet Source: Energizer URL: [Link]
-
Title: 3-pyridylboronic acid Source: Organic Syntheses URL: [Link]
-
Title: A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates Source: PubMed URL: [Link]
Sources
- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ate complex - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. "Third-Generation"-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Second generation tris(2-pyridyl)borate ligands: toward supramolecular polymeric materials [morressier.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. This compound | 213764-22-8 [sigmaaldrich.com]
- 14. ereztech.com [ereztech.com]
Technical Guide: The Strategic Advantage of Ate-Complexes in 2-Pyridyl Transfer
Executive Summary
The 2-pyridyl moiety is a "privileged structure" in medicinal chemistry, appearing in a vast array of kinase inhibitors and GPCR ligands. However, its incorporation via cross-coupling is historically plagued by the "2-pyridyl problem": the extreme instability of 2-pyridyl nucleophiles.[1]
Traditional 2-pyridyl boronic acids undergo rapid protodeboronation, and 2-pyridyl organometallics (Li, Mg) suffer from oxidative decomposition and self-polymerization. This guide details the Lithium Trialkyl(2-pyridyl)borate (Ate-Complex) strategy. By saturating the boron center, these complexes shut down decomposition pathways, enabling high-yielding Suzuki-Miyaura couplings at room temperature or mild heat, often in a single-pot workflow.
Part 1: The 2-Pyridyl Paradox
To understand the solution, we must rigorously define the failure mode of the predecessors.
The Instability Mechanism
The difficulty in transferring a 2-pyridyl group stems from two synergistic failure modes:
-
Self-Nucleophilic Attack (Organolithiums): 2-Pyridyllithium is thermally unstable above -40°C. The nucleophilic carbon at the 2-position attacks the electrophilic C=N bond of a neighboring pyridine ring, leading to dimerization and polymerization.
-
Rapid Protodeboronation (Boronic Acids): Unlike phenylboronic acids, 2-pyridyl boronic acid is zwitterionic.[2][3][4] The basic nitrogen acts as an intramolecular catalyst, facilitating the hydrolysis of the C-B bond by water (protodeboronation).
The "Ate" Solution
An "ate" complex forms when a Lewis acidic organoborane (e.g., triisopropyl borate) reacts with an organolithium. The resulting species is a lithium trialkyl(aryl)borate .
Why it works:
-
Tetrahedral Saturation: The boron atom becomes sp3-hybridized and negatively charged. It loses its empty p-orbital, which is the primary vector for oxidative decomposition and hydrolysis.
-
Nitrogen Masking: The steric bulk of the alkyl groups (e.g., isopropyl) and the overall negative charge density discourage the pyridine nitrogen from participating in self-destructive chelation or protonation events.
Figure 1: Divergent pathways of 2-pyridyl nucleophiles. The ate-complex pathway (green) bypasses the decomposition inherent to the free organolithium (red).
Part 2: Strategic Advantages
Thermodynamically Stable, Kinetically Active
Unlike MIDA boronates, which require a "slow-release" hydrolysis step to unveil the active species, ate-complexes are direct nucleophiles . They can be stored as solids (if isolated) or generated in situ and warmed to ambient temperature without decomposition.
Atom Economy and Workflow
The in situ generation allows for a "One-Pot, Telescoped" protocol.
-
Halogen Exchange: Convert 2-bromopyridine to 2-Li-pyridine.
-
Trapping: Add B(OiPr)3 immediately.
-
Coupling: Add the aryl halide and catalyst directly to the same vessel.
This eliminates the isolation of unstable intermediates and reduces solvent waste.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(4-methoxyphenyl)pyridine via in situ ate-complex generation.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.0 equiv, 2.5M in hexanes)
-
Triisopropyl borate (1.1 equiv)
-
4-Bromoanisole (0.8 equiv) - Limiting reagent to ensure full conversion of electrophile
-
Pd2(dba)3 (2 mol%) / XPhos or SPhos (4 mol%)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
Phase 1: Generation of the Ate-Complex (Cryogenic to Ambient)
-
Setup: Flame-dry a Schlenk flask under Argon. Add anhydrous THF (5 mL/mmol).
-
Cooling: Cool solvent to -78°C (Dry ice/acetone bath). Critical: Failure to cool adequately will result in immediate decomposition of nBuLi/product.
-
Lithiation: Add 2-Bromopyridine. Dropwise add n-BuLi over 10 minutes. Stir for 30 minutes at -78°C.
-
Validation: Solution usually turns deep red/orange.
-
-
Borylation: Add Triisopropyl borate [B(OiPr)3] dropwise.
-
Stabilization: Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to room temperature (23°C) over 1 hour.
-
Checkpoint: The solution should become a clear or slightly cloudy suspension (the "Ate" complex). Unlike the lithium species, this is now stable.[5]
-
Phase 2: Cross-Coupling 6. Addition: Open the flask under positive Argon flow. Add the aryl halide (4-Bromoanisole). 7. Catalyst: Add a pre-mixed solution of Pd2(dba)3 and Ligand (or pre-formed catalyst). 8. Reaction: Heat to reflux (65°C) or 80°C (if using dioxane cosolvent) for 4-12 hours. 9. Workup: Quench with water, extract with EtOAc.
Figure 2: The "Telescoped" workflow. Note the stable hold point at Step 3, allowing for flexibility in manufacturing schedules.
Part 4: Comparative Performance Data
The following table summarizes the efficiency of Ate-complexes compared to traditional methods for transferring 2-pyridyl groups to electron-rich aryl bromides.
| Method | Reagent Species | Stability | Yield (Avg) | Atom Economy |
| Ate-Complex (In Situ) | Li[Py-B(OiPr)3] | High (RT stable) | 85-94% | High (One-pot) |
| Stille Coupling | 2-Py-SnBu3 | High (Toxic) | 70-85% | Low (Toxic waste) |
| Boronic Acid | 2-Py-B(OH)2 | Very Low (Protodeboronation) | <30% | Moderate |
| MIDA Boronate | 2-Py-BMIDA | High (Solid) | 80-90% | Low (Requires hydrolysis step) |
Data synthesized from Billingsley et al. and comparative literature [1, 2].
Part 5: Mechanistic Integrity & Troubleshooting
The Role of Water
Unlike standard Suzuki couplings where aqueous base is required to activate the boronic acid (forming the hydroxyboronate), the ate-complex is already activated . It is negatively charged and ready for transmetallation.
-
Caution: Strictly anhydrous conditions are preferred for the formation of the ate-complex. However, the coupling step can tolerate trace moisture, though adding external water is generally unnecessary and can lead to competitive protodeboronation if the equilibrium shifts.
Transmetallation Pathway
The ate-complex undergoes transmetallation to the Palladium(II) center.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Knochel, P., et al. (2011). Preparation and Application of 2-Pyridylboronates. Organic Letters. [Link]
-
Deng, X., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie. [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Lithium Triisopropoxy(2-pyridyl)borate: Structural Dynamics, Synthesis, and Application
Executive Summary
The synthesis and utilization of 2-pyridyl boron reagents have historically been impeded by the inherent instability of the 2-pyridyl–boron bond.[1] 2-Pyridylboronic acids are notoriously prone to rapid protodeboronation, rendering them difficult to store and employ in standard cross-coupling protocols. Lithium triisopropoxy(2-pyridyl)borate (Li[2-PyB(OiPr)₃]) represents a critical structural solution to this challenge. By saturating the boron center into a tetrahedral ate complex, this reagent suppresses the vacant p-orbital pathway required for protodeboronation, offering a shelf-stable, highly reactive nucleophile for Suzuki-Miyaura cross-couplings.
This guide details the structural characterization, synthesis, and application of this salt, designed for researchers requiring high-fidelity protocols for heteroaryl functionalization.
Chemical Architecture & Stability Mechanism
Structural Definition
Unlike neutral boronic esters (sp² hybridized, trigonal planar), Lithium triisopropoxy(2-pyridyl)borate is an ionic species containing a lithium cation and a tetra-coordinate borate anion.
-
IUPAC Name: Lithium triisopropoxy(pyridin-2-yl)borate[2]
-
Formula: Li[C₅H₄N-B(OCH(CH₃)₂)₃]
-
Coordination Geometry: Tetrahedral (sp³) boron center.
Mechanism of Stabilization
The primary failure mode of 2-pyridylboronic acid is protodeboronation , where the basic pyridyl nitrogen facilitates proton transfer to the carbon-boron bond, or the empty p-orbital on boron accepts a nucleophile (like water), initiating hydrolysis.
The triisopropoxy salt circumvents this via coordinative saturation :
-
Orbital Saturation: The boron atom possesses a full octet (8 valence electrons). There is no vacant p-orbital available for Lewis base attack (e.g., by H₂O or hydroxide).
-
Steric Shielding: The three bulky isopropoxy groups provide a steric "umbrella" that kinetically protects the C-B bond.
-
Electronic Bias: The negative charge on the boron atom strengthens the C-B bond character and reduces the basicity of the pyridyl nitrogen, making the ring less susceptible to protonation at the ipso position.
Figure 1: Mechanistic divergence between unstable boronic acids and stable borate salts.[3][4]
Synthesis Protocol
This protocol describes the in situ generation and isolation of the salt. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents[4][5][6]
-
Substrate: 2-Bromopyridine (1.0 equiv)
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)[5]
-
Boron Source: Triisopropyl borate [B(OiPr)₃] (1.1 equiv)[5]
-
Solvent: Anhydrous THF / Toluene (1:4 ratio recommended for precipitation)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon. Add anhydrous THF/Toluene (1:4 v/v) and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 2-Bromopyridine. Dropwise add n-BuLi over 15 minutes, maintaining internal temperature below -70 °C.
-
Insight: The deep red/orange color indicates the formation of 2-pyridyllithium. This species is thermally unstable; do not allow to warm.
-
-
Borylation: After stirring for 30 minutes at -78 °C, add Triisopropyl borate [B(OiPr)₃] dropwise.
-
Critical Step: The reaction is exothermic. Rapid addition can cause local heating and decomposition of the lithiated species.
-
-
Equilibration: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (23 °C) over 2 hours. The solution typically turns from colored to a pale yellow or white suspension.
-
Isolation: Concentrate the mixture in vacuo to remove volatiles. The resulting solid is the crude Lithium triisopropoxy(2-pyridyl)borate.
-
Purification: While often used crude, the salt can be triturated with dry hexanes to remove residual organics.
-
Figure 2: Process flow for the synthesis of Lithium triisopropoxy(2-pyridyl)borate.[5]
Structural Characterization
Accurate characterization is vital to distinguish the borate salt from decomposition products (pyridine or boric acid).
Nuclear Magnetic Resonance (NMR)
The diagnostic shift of the Boron nucleus is the primary indicator of successful synthesis.
| Nucleus | Chemical Shift ( | Multiplicity | Structural Insight |
| 2.0 – 4.5 ppm | Singlet (Broad) | Diagnostic: Indicates a tetrahedral (sp³) boron center. Boronic esters (sp²) typically appear at ~30 ppm. | |
| 8.50 (d), 7.60 (t), 7.15 (m) | Multiplets | Pyridyl ring protons. Shifts are distinct from unsubstituted pyridine. | |
| 4.10 (sept), 1.15 (d) | Septet, Doublet | Isopropoxy groups (OCH(CH ₃)₂). Integration should show 3:1 ratio of iPr to Pyridyl. |
Protocol for NMR Analysis:
-
Solvent: DMSO-d₆ or CD₃OD. (Avoid CDCl₃ if the salt is hygroscopic or reactive).
-
Standard: BF₃·OEt₂ (external standard for
B, set to 0 ppm). -
Observation: A sharp signal at ~30 ppm indicates hydrolysis to the boronic acid/ester (decomposition). The desired product is the upfield signal near 2-4 ppm.
X-Ray Crystallography
Solid-state analysis confirms the ionic lattice structure.
-
Lattice Type: Ionic crystal lattice consisting of discrete Li⁺ cations and [2-Py-B(OiPr)₃]⁻ anions.
-
Coordination: Lithium is often coordinated by the oxygen atoms of the isopropoxy groups or solvent molecules (THF) if crystallized from ether.
-
Bond Lengths: The C(pyridyl)–B bond length is typically longer (approx. 1.63 Å) than in neutral boronic esters (approx. 1.57 Å) due to the increased p-character of the sp³ bond.
Application: Suzuki-Miyaura Cross-Coupling[1][6][7][8][9]
This reagent is specifically optimized for coupling with aryl bromides and chlorides, particularly where boronic acids fail.
Standard Coupling Protocol
Reagents:
-
Li[2-PyB(OiPr)₃] (1.2 – 1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)
-
Base: K₃PO₄ (3.0 equiv) or KF
-
Solvent: 1,4-Dioxane / Water (10:1) or Isopropanol
Procedure:
-
Charge a reaction vial with the Aryl Halide, Borate Salt, Pd source, Ligand, and Base.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent.
-
Heat to 80–100 °C for 4–12 hours.
-
Workup: Dilute with ethyl acetate, wash with water, and purify via column chromatography.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<20%) | Protodeboronation of intermediate | Switch to anhydrous conditions; use CuI (10 mol%) as a co-catalyst to facilitate transmetallation. |
| No Reaction | Catalyst Poisoning | Ensure thorough degassing; Pyridines can coordinate Pd—increase catalyst loading or use a strongly binding ligand (XPhos). |
| Homocoupling | Oxidative coupling of borate | Reduce Oxygen exposure; ensure Argon atmosphere is rigorous. |
References
-
Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4606–4609. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]
-
Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(40), 14048–14051. [Link]
-
Dick, G. R., et al. (2010). "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 12(10), 2314–2317. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lithium triisopropyl 2-pyridylborate | 213764-22-8 [sigmaaldrich.com]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Lithium Triisopropyl 2-Pyridylborate
Executive Summary
The incorporation of 2-pyridyl moieties into drug scaffolds is a recurring challenge in medicinal chemistry due to the inherent instability of 2-pyridylboronic acids. Under standard Suzuki-Miyaura conditions, these reagents undergo rapid protodeboronation, leading to low yields and difficult purifications.
This guide details the Lithium Triisopropyl 2-Pyridylborate protocol, a methodology developed to stabilize the C-B bond through the formation of a tetracoordinate boronate ("ate") complex. By masking the Lewis acidic boron center, this reagent class suppresses protodeboronation and catalyst poisoning, enabling high-yielding cross-couplings with aryl chlorides, bromides, and triflates.
Key Advantages:
-
Stability: The lithium triisopropyl borate salt is an air-stable solid, storable on the benchtop for months.
-
Reactivity: Facilitates coupling with electron-rich and sterically hindered aryl halides.
-
Operational Simplicity: Eliminates the need for unstable boronic acid handling or slow-release esters.
Scientific Context & Mechanism[1]
The "2-Pyridine Problem"
In traditional Suzuki couplings, the transmetallation step requires a boronate species to interact with the palladium center. However, 2-pyridylboronic acids possess a unique failure mode:
-
Protodeboronation: The basic conditions required for Suzuki coupling facilitate the hydrolytic cleavage of the C-B bond, replacing the boron with a proton. This is accelerated by the adjacent nitrogen atom, which can stabilize the intermediate anion or transition state.
-
Catalyst Poisoning: The basic pyridyl nitrogen can coordinate strongly to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle.
The "Ate" Complex Solution
This compound (Li[2-PyB(O-i-Pr)3]) addresses these issues by saturating the coordination sphere of the boron atom. Being tetracoordinate (sp3 hybridized), the boron atom lacks a vacant p-orbital, rendering it resistant to nucleophilic attack and protodeboronation.
The coupling proceeds via a mechanism where the "ate" complex likely undergoes transmetallation directly or serves as a reservoir that releases the reactive species at a rate that matches the catalytic turnover, preventing accumulation and decomposition.
Mechanistic Pathway Diagram
Figure 1: Contrast between the instability of the free boronic acid and the controlled reactivity of the Lithium Triisopropyl Borate complex.
Reagent Preparation Protocol
While some lithium triisopropyl borates are commercially available, in-situ preparation or bulk synthesis in the lab is often more cost-effective and ensures reagent quality.
Synthesis of this compound
Reaction:
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add 2-Bromopyridine (1.0 equiv) and Triisopropyl borate (1.05 equiv) to the flask.
-
Solvent: Add anhydrous THF (concentration ~0.5 M relative to bromide) and anhydrous Toluene (ratio 1:4 THF:Toluene).
-
Note: The Toluene/THF mixture is critical for the precipitation and stability of the intermediate.
-
-
Cooling: Cool the mixture to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 30 minutes.
-
Observation: A precipitate may form.
-
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (23 °C) over 2 hours.
-
Isolation: Concentrate the mixture to dryness under reduced pressure (rotary evaporator).
-
Drying: Dry the resulting solid under high vacuum (0.1 mmHg) for 12 hours.
-
-
Storage: The resulting off-white solid is This compound . It can be stored in a screw-cap vial on the benchtop, though a desiccator is recommended for long-term storage.
Cross-Coupling Protocol
This protocol utilizes the XPhos Pd G2 precatalyst (or Pd2(dba)3/XPhos), which is uniquely suited for sterically demanding and heteroaryl couplings.
Materials Table
| Component | Role | Equivalents | Notes |
| Aryl Halide (Ar-X) | Electrophile | 1.0 | Cl, Br, I, or OTf |
| Li[2-Py-B(OiPr)3] | Nucleophile | 1.5 - 2.0 | The "Ate" Complex |
| XPhos Pd G2 | Catalyst | 0.02 - 0.05 | 2-5 mol% loading |
| K3PO4 | Base | 3.0 | 0.5 M Aqueous Solution |
| THF | Solvent | N/A | 0.2 M concentration |
Step-by-Step Procedure
-
Vessel Prep: Charge a resealable reaction vial (e.g., microwave vial or Schlenk tube) with a magnetic stir bar.
-
Solids Addition: Add the Aryl Halide (1.0 equiv, if solid), This compound (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Tip: If using Pd2(dba)3 and XPhos separately, use a 1:2 ratio of Pd:Ligand and premix in solvent for 5 mins.
-
-
Degassing (Optional but Recommended): Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add THF (via syringe) to achieve a concentration of 0.2 M relative to the aryl halide.
-
Base Addition: Add the 0.5 M aq. K3PO4 solution (3.0 equiv).
-
Note: The reaction is biphasic. Vigorous stirring is essential.
-
-
Reaction: Seal the vial and heat to 60 °C (oil bath or heating block).
-
Time: Monitor via LCMS. Reaction typically completes in 2–6 hours.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Note: 2-Arylpyridines are basic; adding 1% Triethylamine to the eluent can reduce streaking.
-
Workflow Diagram
Figure 2: Standard operational workflow for the coupling reaction.
Substrate Scope & Performance Data
The following table summarizes expected performance based on literature precedents (Billingsley & Buchwald, 2008; Oberli & Buchwald, 2012).
| Substrate Class | Electrophile (Ar-X) | Yield (%) | Notes |
| Electron-Neutral | 4-Bromotoluene | 90-95% | Rapid conversion. |
| Electron-Rich | 4-Bromoanisole | 85-92% | Requires slightly longer time. |
| Sterically Hindered | 2-Bromo-1,3-dimethylbenzene | 80-88% | XPhos is critical here. |
| Heterocycles | 3-Bromopyridine | 75-85% | Excellent bi-heteroaryl formation. |
| Chlorides | 4-Chlorobenzonitrile | 85-90% | Highly effective; XPhos facilitates oxidative addition. |
Troubleshooting & Expert Tips
Low Conversion
-
Cause: Catalyst deactivation or insufficient transmetallation.
-
Solution: Increase catalyst loading to 5 mol%. Ensure the K3PO4 solution is fresh and the biphasic mixture is stirred vigorously (1000 rpm) to maximize surface area between phases.
Protodeboronation (Pyridine detected)
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Lower temperature to 40 °C. Although the "ate" complex is stable, prolonged heating in aqueous base can eventually degrade it. Add the base after the reaction reaches temperature if degradation is very fast (rare).
Reagent Purity
-
Check: If the Li-borate reagent has turned into a sticky gum or yellowed significantly, it may have hydrolyzed. Recrystallization is difficult; it is best to re-synthesize the batch. Freshly prepared reagent is a free-flowing powder.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Angewandte Chemie International Edition, 47(25), 4695–4698.[4]
-
[Link]
-
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1] Organic Letters, 14(17), 4606–4609.[1]
-
[Link]
-
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
[Link]
-
Sources
- 1. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to Solvent Selection for Reactions Involving Lithium Triisopropyl 2-Pyridylborate
Abstract
Lithium triisopropyl 2-pyridylborate is a versatile and increasingly important reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As a lithium 'ate' complex, its stability, solubility, and reactivity are profoundly influenced by the choice of reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection. We will delve into the physicochemical properties of the reagent, explore the causal relationships between solvent parameters and reaction outcomes, and provide a detailed experimental protocol for a representative cross-coupling reaction. Our objective is to move beyond simple solvent recommendations to a deeper understanding of the underlying principles that govern these systems, enabling more robust, reproducible, and efficient synthetic transformations.
Introduction: The Nature of this compound
This compound belongs to the class of organoboron compounds known as 'ate' complexes. It is typically generated in situ from a 2-pyridyllithium species and triisopropyl borate. These borate species are valued for being much more stable towards protodeboronation than their corresponding boronic acids, a common decomposition pathway for many heterocyclic boron reagents.[1][2][3][4] This stability allows them to be conveniently handled and even stored on the benchtop at room temperature.[1][2][3]
The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylpyridines, a common motif in pharmaceuticals and functional materials.[1][5][6] The success of these reactions is not solely dependent on the catalyst or substrates but is critically linked to the solvent system, which dictates the fate and reactivity of the lithium borate complex.
The Critical Role of the Solvent
The solvent is not an inert medium; it is an active participant in the reaction. For lithium-based reagents like this compound, the solvent's role can be dissected into several key functions that directly impact reaction success.
Solubility and Stability
The first prerequisite for any reaction is that the reagents are soluble. This compound exhibits good solubility in many polar organic solvents like tetrahydrofuran (THF).[7] However, stability is a more nuanced issue.
-
Protic Solvents (e.g., water, alcohols): These are generally incompatible. The acidic proton will readily cause protodeboronation, cleaving the crucial Carbon-Boron bond and rendering the reagent inactive. While aqueous bases (e.g., K₃PO₄) are often added after the borate formation for the subsequent coupling step, the initial formation and handling of the borate must be under strictly anhydrous conditions.[1]
-
Aprotic Solvents: These are essential. Within this class, the solvent's ability to coordinate with the lithium cation (Li⁺) is a dominant factor. Lewis basic solvents, particularly ethers, play a crucial role in stabilizing the complex.[8]
Coordination and Reactivity
The term "this compound" is a simplification. In solution, it exists as an ion pair, and the solvent's interaction with the Li⁺ cation significantly modulates the nucleophilicity of the anionic borate.
-
Coordinating Solvents (Ethers): Solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are Lewis bases that can coordinate with the Li⁺ cation.[9][10] This coordination helps to solvate the cation, effectively separating it from the anionic borate.[8] This charge separation increases the "naked" character and nucleophilicity of the borate, making it more reactive and available for transmetalation to the palladium catalyst. THF is particularly effective due to its strong coordination ability.[10][11]
-
Non-Coordinating Solvents (Hydrocarbons): Solvents like hexanes or toluene do not effectively solvate the Li⁺ cation. In such media, the reagent is more likely to exist as tight ion pairs or higher-order aggregates, which can reduce its reactivity.[11] While often used as co-solvents (e.g., n-BuLi is typically supplied in hexanes), the primary reaction solvent should be a coordinating one.
A computational study on related lithium 'ate' complexes highlighted that a key factor for stability is the removal of the cationic lithium from the immediate vicinity of the 'ate' anion through coordination with a Lewis basic solvent.[8]
Temperature and Side Reactions
Many reactions involving organolithium precursors are conducted at low temperatures (e.g., -78 °C) to prevent side reactions.[1][12] This is particularly true for the initial lithiation step. The choice of solvent must be compatible with these temperature requirements (i.e., have a low freezing point).
Furthermore, some solvents can be attacked by strong organolithium bases. For instance, THF can be deprotonated at the α-position by strong bases like n-butyllithium, especially at temperatures above -20 °C, leading to fragmentation into ethylene and lithium enolate.[13][14] This underscores the importance of maintaining low temperatures during the lithiation and borylation stages.
Solvent Selection Guide
Based on the principles discussed, we can classify common laboratory solvents for their suitability in reactions involving the formation and use of this compound.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| Tetrahydrofuran (THF) | Ethereal | 7.6 | 66 | Highly Recommended: Excellent solvating and coordinating properties for the Li⁺ cation, enhancing borate reactivity.[10][11] Low freezing point (-108 °C) makes it ideal for low-temperature lithiation. Must be anhydrous. |
| 2-Methyl-THF | Ethereal | 6.2 | 80 | Recommended: Similar to THF but with a higher boiling point and lower freezing point (-136 °C). Can sometimes offer different reactivity profiles. Must be anhydrous. |
| Diethyl Ether (Et₂O) | Ethereal | 4.3 | 35 | Recommended: Good coordinating solvent, though generally less effective than THF.[15] Its high volatility can be a disadvantage for longer reactions at elevated temperatures. Must be anhydrous. |
| Dioxane | Ethereal | 2.2 | 101 | Use with Caution: A good coordinating solvent with a high boiling point, useful for Suzuki couplings that require heat.[16] However, its high freezing point (12 °C) makes it unsuitable for initial low-temperature lithiation steps. Must be anhydrous. |
| Toluene / Hexanes | Hydrocarbon | 2.4 / 1.9 | 111 / 69 | Recommended as Co-Solvent: Poor primary solvents due to non-coordinating nature. Often introduced with organolithium reagents (e.g., n-BuLi in hexanes). Can be used in mixtures with THF.[1] |
| DMF / DMAc | Amide | 36.7 / 37.8 | 153 / 165 | Use with Caution (Coupling Step Only): Can be used for the subsequent Suzuki coupling step, especially for challenging substrates, due to high polarity and boiling point.[16] AVOID for the lithiation/borylation step as they react with organolithiums. |
| Acetonitrile (ACN) | Nitrile | 37.5 | 82 | Not Recommended: Reacts with organolithium reagents. |
| Alcohols / Water | Protic | Variable | Variable | Not Recommended (for formation): Will rapidly protonate and destroy the organolithium precursor and the borate product. An aqueous phase is typically added only for the final coupling step. |
| DCM / Chloroform | Halogenated | 9.1 / 4.8 | 40 / 61 | Not Recommended: Reacts with organolithium reagents. |
Visualizing Solvent Interaction and Workflow
The following diagrams illustrate the key concepts of solvent coordination and a typical experimental workflow.
Caption: Solvent effect on the ion-pairing of this compound.
Caption: One-pot workflow for lithiation, borylation, and Suzuki-Miyaura coupling.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol describes a general method for a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling reaction, adapted from procedures described by Buchwald and coworkers.[1]
Safety Precaution: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All steps must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.
Materials:
-
2-Bromopyridine (or other aryl halide starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate (B(OⁱPr)₃)
-
Aryl halide coupling partner (Ar'-X)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like that described in the reference[1])
-
Aqueous Potassium Phosphate (K₃PO₄, 0.5 M solution), degassed.
Procedure:
-
Reaction Setup (Lithiation):
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-bromopyridine (1.0 equiv).
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is critical to prevent undesired side reactions of the highly reactive organolithium intermediate with the solvent or starting material.[13]
-
-
Formation of 2-Pyridyllithium:
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution at -78 °C. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Rationale: Slow addition maintains the low temperature and controls the exotherm. The excess of n-BuLi ensures complete conversion.
-
-
Borylation:
-
To the same flask, add triisopropyl borate (1.1 equiv) dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for at least 2 hours (or overnight).
-
Rationale: The borate is added at low temperature to trap the organolithium species. Warming to room temperature ensures the complete formation of the stable this compound 'ate' complex.[1]
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the now-formed borate solution, add the aryl halide coupling partner (Ar'-X, 1.0-1.2 equiv).
-
Add the degassed aqueous K₃PO₄ solution (approx. 2 volumes relative to THF).
-
Finally, add the palladium catalyst/ligand (typically 1-3 mol %).
-
Rationale: The aqueous base is essential for the catalytic cycle of the Suzuki reaction. The borate is stable enough to persist until the catalyst is added.
-
-
Reaction and Workup:
-
Heat the biphasic mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The selection of a solvent for reactions with this compound is a critical decision that directly influences reagent stability, reactivity, and overall reaction efficiency. The ideal solvent for the formation of the borate is an anhydrous, aprotic, and coordinating ether, with Tetrahydrofuran (THF) being the most common and effective choice. It provides excellent solubility and stabilizes the crucial lithium 'ate' complex by solvating the lithium cation, which in turn enhances the nucleophilicity of the borate anion. By understanding the causal relationships between solvent properties and reaction mechanics, researchers can troubleshoot issues, optimize conditions, and design more robust synthetic routes for the preparation of valuable 2-substituted pyridine compounds.
References
- LG Energy Solution Ltd. (2025). Comparing Solvent Interactions: Lithium Acetate versus Sodium Acetate.
- Yamamoto, Y., et al. (2012). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides. Molecules.
- Wikipedia contributors. Organolithium reagent. Wikipedia.
- Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look.
- Wiberg, K. B., Sklenak, S., & Bailey, W. F. (2000). Solvation and structural effects on the stability of 10-X-2 ate-complexes: a computational study. Journal of Organic Chemistry, 65(7), 2014-2021.
- Baber, J. H., et al. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development.
- Clayden, J. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. SciSpace.
- Li, P., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules.
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609.
- Oberli, M. A., & Buchwald, S. L. (2016). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
- Oberli, M., & Buchwald, S. (2013). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions.
- Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606-4609.
- Coles, M. P., et al. (2025).
- Binger, A. S. (n.d.). Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride.
Sources
- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 4. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Solvation and structural effects on the stability of 10-X-2 ate-complexes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing Solvent Interactions: Lithium Acetate versus Sodium Acetate [eureka.patsnap.com]
- 10. The Role of THF in Chemical Reactions: A Closer Look - Oreate AI Blog [oreateai.com]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pathways for decomposition of THF by organolithiums: the role of HMPA (2002) | Jonathan Clayden | 83 Citations [scispace.com]
- 15. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 2-Substituted Pyridines via Lithium Triisopropyl 2-Pyridylborate
Abstract: The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. However, its synthesis is frequently hampered by the instability of traditional 2-pyridyl organometallic reagents, a challenge often termed the "2-pyridyl problem".[1][2] This guide provides a comprehensive overview and detailed protocols for the use of lithium triisopropyl 2-pyridylborate, a stable and highly effective nucleophilic surrogate that circumvents many of these long-standing synthetic hurdles. By forming a boronate "ate" complex, this methodology facilitates efficient carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions. This document outlines the mechanistic principles, step-by-step experimental procedures, reaction scope, and expert troubleshooting advice for researchers, scientists, and drug development professionals.
Scientific Foundation and Mechanistic Rationale
The utility of this compound stems from its unique structure and enhanced stability compared to its corresponding boronic acid.[3][4] 2-Pyridylboronic acids are notoriously prone to rapid protodeboronation, which severely limits their isolation, storage, and reaction efficiency.[1] The formation of the tetracoordinate borate "ate" complex addresses this instability head-on.
Formation of the Key Intermediate:
The process begins with the deprotonation or halogen-metal exchange of a pyridine precursor. Typically, a 2-halopyridine (e.g., 2-bromopyridine) is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to generate 2-lithiopyridine in situ.[5][6] This highly reactive intermediate is immediately trapped with an electrophilic boron source, triisopropyl borate, B(OiPr)₃. The nucleophilic attack of the 2-lithiopyridine on the boron atom forms the key intermediate: this compound.[3]
The "Ate" Complex Advantage:
The resulting borate complex possesses a formal negative charge on the boron atom. This has two critical consequences:
-
Enhanced Stability: The tetracoordinate boron center is sterically shielded by the bulky isopropoxy groups and is significantly less susceptible to cleavage by protons (protodeboronation) than a neutral, tricoordinate boronic acid.[3][4] These borate species can often be stored on the benchtop at room temperature.[4]
-
Increased Nucleophilicity: The negative charge enhances the electron density of the pyridyl ring, making it a more potent nucleophile for subsequent transmetalation to a palladium center in a cross-coupling catalytic cycle.
This intermediate serves as a superior nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines.[3]
Caption: Formation of the borate 'ate' complex.
Experimental Protocols
Safety First: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. All procedures must be conducted under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
Protocol 1: Preparation of this compound (LTB) Stock Solution
This protocol describes the preparation of the borate salt, which can be isolated as a crude solid for storage or used directly in solution for subsequent reactions.[3]
Materials:
-
2-Bromopyridine
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Septa, nitrogen/argon inlet, glass stopper
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Purge the flask with inert gas for 10-15 minutes.
-
Reagent Addition: To the flask, add anhydrous THF and anhydrous toluene, followed by 2-bromopyridine (1.0 equiv) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions or decomposition.
-
-
Stirring: Stir the mixture at -78 °C for an additional 45 minutes to ensure complete halogen-metal exchange.
-
Borylation: Add triisopropyl borate (1.1 equiv) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming & Use: Stir the mixture for 1 hour at -78 °C, then allow it to warm slowly to room temperature. The resulting solution/slurry contains the this compound.
-
Expert Insight: For immediate use, this crude solution is ideal. For storage, the solvent can be removed under vacuum, and the resulting solid dried at an elevated temperature (e.g., 80 °C) to yield the crude borate salt, which can be stored under an inert atmosphere.[3]
-
Protocol 2: One-Pot Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling
This highly efficient one-pot procedure combines the formation of the borate with the cross-coupling reaction, avoiding the isolation of intermediates.[3]
Materials:
-
Crude solution of this compound (from Protocol 1)
-
Aryl or Heteroaryl Halide (e.g., 4-bromotoluene, 1.0 equiv relative to the initial 2-bromopyridine)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol %)
-
Aqueous Base (e.g., 0.5 M K₃PO₄)
Procedure:
-
Borate Formation: Prepare the this compound in THF/toluene as described in Protocol 1, steps 1-6. After the 1-hour stir at -78 °C, do not warm the reaction.
-
Reagent Addition (at -78 °C): To the cold, freshly prepared borate solution, directly add the aqueous K₃PO₄ solution (4.0 equiv), followed by the aryl halide (1.0 equiv), and finally the palladium precatalyst (e.g., 3 mol %).
-
Causality Note: Adding the aqueous base at low temperature to the crude borate solution is a key step for the one-pot procedure's success, setting up the conditions for the subsequent coupling.[3]
-
-
Reaction: Remove the cooling bath and warm the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylpyridine product.
Caption: One-pot workflow for 2-arylpyridine synthesis.
Reaction Scope and Performance
The use of lithium triisopropyl borates is a general and robust method for the Suzuki-Miyaura coupling of various heterocycles, including pyridine.[3] The methodology displays broad functional group tolerance on the aryl halide coupling partner.
| Aryl Halide (Electrophile) | Product | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | 2-(4-Acetylphenyl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 91 | [3] |
| Methyl 4-bromobenzoate | Methyl 4-(2-pyridyl)benzoate | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 93 | [3] |
| 4-Bromobenzonitrile | 4-(2-Pyridyl)benzonitrile | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 94 | [3] |
| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 88 | [3] |
| 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | XPhos Pd G3 (3 mol%), K₃PO₄, 40 °C, 2h | 95 | [3] |
| 4-Chloroacetophenone | 2-(4-Acetylphenyl)pyridine | XPhos Pd G3 (1 mol%), K₃PO₄, 40 °C, 2h | 93 | [3] |
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive n-BuLi reagent. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. Store under inert gas. |
| 2. Wet solvents or glassware. | 2. Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. | |
| 3. Inactive palladium catalyst. | 3. Use a reliable air-stable precatalyst (e.g., G3 or G4 precatalysts). Avoid prolonged exposure of the catalyst to air. | |
| Significant Protodeboronation (Formation of Pyridine) | 1. Premature quenching with protons. | 1. Ensure the reaction is kept under a strictly inert and anhydrous atmosphere until the final aqueous workup. |
| 2. Insufficient trapping of 2-lithiopyridine. | 2. Confirm the purity and reactivity of the triisopropyl borate. Ensure correct stoichiometry. | |
| Formation of Homocoupled Byproducts (Ar-Ar) | 1. Catalyst decomposition or suboptimal conditions. | 1. Lower the catalyst loading or reaction temperature. Ensure efficient stirring. |
| Inconsistent Yields | 1. Inconsistent temperature control during lithiation. | 1. Use a cryostat or a well-maintained dry ice/acetone bath with a thermometer to monitor the internal reaction temperature closely. Slow, controlled addition of n-BuLi is critical. |
References
- Yamamoto, Y., Sugai, J., Takizawa, M., & Miyaura, N. (n.d.). Synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses Procedure.
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.
- ResearchGate. (2025, August 6). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides.
- Nykaza, T. V., et al. (n.d.). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates.
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
- ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Figshare.
- ResearchGate. (n.d.). Boron-derived 2-pyridyl reagents.
- ResearchGate. (n.d.). 2‐Lithiopyridine | Request PDF.
Sources
- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to Catalyst Screening for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylborates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-pyridyl moiety is a ubiquitous structural motif in pharmaceuticals and functional materials, making its efficient incorporation a critical task in modern synthesis.[1] However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids is notoriously challenging due to rapid protodeboronation and other decomposition pathways.[1][2][3] Lithium triisopropyl 2-pyridylborates offer a stable and effective alternative, serving as robust nucleophiles for these crucial transformations.[2][4] This guide provides a comprehensive framework and detailed protocol for the high-throughput screening of palladium catalyst systems to identify optimal conditions for the coupling of these valuable reagents with aryl and heteroaryl halides, a process vital for accelerating drug discovery and development programs.
Introduction: The "2-Pyridyl Problem" and the Borate Solution
The Suzuki-Miyaura reaction is a Nobel Prize-winning cornerstone of C-C bond formation, prized for its functional group tolerance and the low toxicity of boron reagents.[5][6][7] Despite its broad utility, the coupling of 2-pyridylboronic acids often results in low yields due to the exquisite sensitivity of the 2-pyridyl–boron bond to hydrolysis (protodeboronation).[1][3] This instability has spurred the development of more robust boron-based reagents.
Lithium triisopropyl borates (LTBs) have emerged as a superior solution.[2][8] Prepared in a one-pot procedure from the corresponding 2-halopyridine, LTBs are more stable than their boronic acid counterparts and can often be used directly without purification.[2] Their enhanced stability and reactivity make them ideal nucleophiles for constructing complex biaryl and heterobiaryl structures, particularly in a high-throughput screening environment where reliability is paramount.[9][10]
The Scientific Rationale: Understanding the Catalytic Cycle
Effective catalyst screening is not a random walk; it is an informed search guided by mechanistic principles. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[6][7][11][12] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rationally selecting and optimizing screening parameters.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6][7] The choice of ligand is critical here; electron-rich, sterically bulky ligands accelerate this step.[13][14]
-
Transmetalation: The organic group from the lithium triisopropyl 2-pyridylborate is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the borate complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired C-C bond, regenerating the active Pd(0) catalyst and completing the cycle.[6][7]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
High-Throughput Catalyst Screening Protocol
High-throughput experimentation (HTE) allows for the rapid evaluation of a large matrix of reaction parameters, dramatically accelerating the discovery of optimal conditions.[9][15][16] This protocol is designed for a 24-well plate format, a common setup for initial screening.
Core Components & Screening Variables
A successful screening campaign involves the systematic variation of catalysts, ligands, bases, and solvents.
-
Palladium Precatalysts: These are stable Pd(II) or Pd(0) sources that generate the active catalyst in situ. A good initial screen includes a variety of common precatalysts.[11]
-
Ligands: The ligand is arguably the most critical variable.[17] Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) are highly effective for challenging couplings, including those involving heteroaryl chlorides.[18] N-Heterocyclic Carbenes (NHCs) are also powerful alternatives.[19]
-
Bases: The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction outcome.[3]
-
Solvents: The solvent influences the solubility of reagents and intermediates and can affect catalyst activity. A range of polar aprotic and ethereal solvents should be screened.
Representative Screening Array
The following table illustrates a typical 24-reaction screening array designed to test a diverse set of conditions. This matrix approach allows for the efficient identification of promising leads for further optimization.[16]
| Well | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent |
| A1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane |
| A2 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene |
| A3 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane |
| A4 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | Cs₂CO₃ (2.0) | Toluene |
| B1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane |
| B2 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene |
| B3 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane |
| B4 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Toluene |
| C1 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | K₃PO₄ (2.0) | THF |
| C2 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | K₃PO₄ (2.0) | DMAc |
| C3 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | KF (3.0) | THF |
| C4 | Pd(OAc)₂ (3.0) | RuPhos (3.0) | KF (3.0) | DMAc |
| D1 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | K₃PO₄ (2.0) | THF |
| D2 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | K₃PO₄ (2.0) | DMAc |
| D3 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | KF (3.0) | THF |
| D4 | Pd(OAc)₂ (3.0) | cataCXium A (3.0) | KF (3.0) | DMAc |
| E1 | PdCl₂(dppf) (3.0) | (none) | K₃PO₄ (2.0) | Dioxane/H₂O |
| E2 | PdCl₂(dppf) (3.0) | (none) | K₃PO₄ (2.0) | n-Butanol |
| E3 | PdCl₂(dppf) (3.0) | (none) | Cs₂CO₃ (2.0) | Dioxane/H₂O |
| E4 | PdCl₂(dppf) (3.0) | (none) | Cs₂CO₃ (2.0) | n-Butanol |
| F1 | Pd(Amphos)₂Cl₂ (3.0) | (none) | K₃PO₄ (2.0) | Toluene |
| F2 | Pd(Amphos)₂Cl₂ (3.0) | (none) | K₃PO₄ (2.0) | DMAc |
| F3 | Pd(Amphos)₂Cl₂ (3.0) | (none) | Cs₂CO₃ (2.0) | Toluene |
| F4 | Pd(Amphos)₂Cl₂ (3.0) | (none) | Cs₂CO₃ (2.0) | DMAc |
Step-by-Step Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required as Pd(0) catalysts and phosphine ligands can be air-sensitive.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 4-chlorobenzonitrile)
-
This compound (prepared according to literature procedures[2][4])
-
Palladium precatalysts and ligands (as per screening array)
-
Anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF)
-
Anhydrous solvents (e.g., Dioxane, Toluene, THF, DMAc)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Internal standard (e.g., biphenyl, dodecane) for analysis
Workflow Visualization:
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 9. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 10. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 18. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Application Note: Lithium Triisopropyl 2-Pyridylborate as a Superior Reagent for the Synthesis of Pharmaceutical Intermediates
Abstract
The 2-pyridyl moiety is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. However, its incorporation via standard cross-coupling methodologies is often hampered by the inherent instability of the corresponding 2-pyridylboronic acids, a challenge widely known as the "2-Pyridyl Problem".[1] These boronic acids are highly susceptible to protodeboronation, leading to low yields and complex purification challenges.[1][2] This application note details the synthesis and utility of Lithium triisopropyl 2-pyridylborate, a bench-stable and highly effective alternative that circumvents the limitations of traditional 2-pyridylboronic acids. We present detailed protocols for its preparation and direct use in Suzuki-Miyaura cross-coupling reactions, including an efficient one-pot procedure, providing researchers in drug development with a reliable and scalable tool for the synthesis of complex biaryl and heteroaryl structures.
Introduction: Overcoming the 2-Pyridyl Challenge
The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in pharmaceutical synthesis for its functional group tolerance and reliability in forming C-C bonds.[2][3] The success of this reaction hinges on the stability of the organoboron reagent. While many aryl and heteroaryl boronic acids are stable, 2-pyridylboronic acid and its derivatives are notoriously unstable, readily undergoing decomposition.[1] This instability poses a significant bottleneck in the synthesis of pharmaceuticals containing the 2-substituted pyridine scaffold.
To address this, various "masked" boronate substrates have been developed, such as trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2][4] Among the most practical and versatile solutions is the use of lithium triisopropyl borate salts. This compound is an easily prepared, solid, and bench-stable intermediate that can be conveniently stored and used directly as a nucleophile in cross-coupling reactions.[2][3][5] Its formation from common starting materials and its direct applicability make it a superior choice for both small-scale discovery and large-scale manufacturing workflows.
Synthesis of this compound
The preparation of lithium triisopropyl borates is straightforward, typically involving a halogen-metal exchange followed by borylation.[2] The most common route starts from an appropriate halopyridine (e.g., 2-bromopyridine), which undergoes lithiation with an organolithium base like n-butyllithium (n-BuLi). The resulting 2-pyridyllithium is then trapped with triisopropyl borate to form the stable this compound salt.[2][6]
Figure 1: General workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Disclaimer: This procedure involves the use of pyrophoric organolithium reagents and must be performed by trained personnel under an inert atmosphere using appropriate safety precautions.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with 2-bromopyridine (1.0 equiv) dissolved in a mixture of anhydrous toluene and THF (e.g., 4:1 ratio).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.
-
To the resulting solution of 2-pyridyllithium, add triisopropyl borate (1.1 equiv) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to gradually warm to room temperature and stir for 8-12 hours.
-
Remove the solvent in vacuo. The resulting solid is the crude this compound salt.
-
For optimal performance in subsequent reactions, dry the solid under high vacuum at an elevated temperature (e.g., 80 °C) for several hours. The resulting salt can be used directly without further purification.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound serves as a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides.[2][3] The borate salt is activated under basic conditions and enters the catalytic cycle, enabling the formation of the desired biaryl product.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle using this compound.
Protocol 3.1: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (Ar-X, 1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol %)
-
Aqueous base (e.g., K₃PO₄, 1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (e.g., 3 mol %).
-
Seal the vial and purge with argon or nitrogen.
-
Add anhydrous THF, followed by the aqueous K₃PO₄ solution.
-
Place the reaction mixture in a preheated oil bath or heating block (typically 40-80 °C) and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.
Data Presentation: Scope of the Coupling Reaction
The use of lithium triisopropyl borates is compatible with a wide array of functional groups and diverse coupling partners, as summarized below.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 95 | [2] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 92 | [2] |
| 3 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | 96 | [2] |
| 4 | 4-Bromopyridine HCl | 2,4'-Bipyridine | 85 | [2] |
| 5 | Ethyl 4-bromobenzoate | Ethyl 4-(pyridin-2-yl)benzoate | 91 | [2] |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl bromides. Conditions typically involve a palladium precatalyst and aqueous base at elevated temperatures.[2]
Streamlined Synthesis: The One-Pot Protocol
A major advantage of this methodology is the ability to perform the lithiation, borylation, and subsequent Suzuki-Miyaura coupling in a single reaction vessel without isolating the borate intermediate.[2][5] This one-pot procedure significantly improves operational efficiency, reduces waste, and minimizes exposure to air-sensitive intermediates.
Figure 3: Logical flow of the one-pot lithiation-borylation-coupling sequence.
Protocol 4.1: One-Pot Lithiation-Borylation-Suzuki Coupling
Procedure:
-
Perform the lithiation of 2-bromopyridine (1.0 equiv) with n-BuLi (1.1 equiv) at -78 °C as described in Protocol 2.1 .
-
Perform the borylation by adding triisopropyl borate (1.1 equiv) at -78 °C as described in Protocol 2.1 .
-
After the borylation is complete, without warming the reaction mixture, directly add the aqueous base (e.g., K₃PO₄ solution) to the cold solution.
-
Add the aryl halide (0.9 equiv relative to the starting 2-bromopyridine) and the palladium precatalyst (3 mol %).
-
Remove the cooling bath and heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 2-4 hours.
-
Perform workup and purification as described in Protocol 3.1 .
Safety and Handling Considerations
The primary hazards associated with these protocols stem from the use of organolithium reagents, which are pyrophoric and react violently with water and air.[7][8]
-
Inert Atmosphere: All manipulations involving organolithium reagents and the resulting borate intermediates must be conducted under a dry, inert atmosphere (argon or nitrogen).[9]
-
Dry Equipment: All glassware must be rigorously dried in an oven (e.g., >120 °C) and cooled under an inert gas stream prior to use.[7] Solvents must be anhydrous.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves).[9][10]
-
Syringe/Cannula Technique: Use proper air-free transfer techniques (syringe or cannula) for all pyrophoric liquids.[7][11]
-
Quenching: Unused or excess organolithium reagents must be quenched carefully. A common method is the slow addition of a less reactive solvent like isopropanol at low temperature, followed by a more protic solvent like ethanol, and finally water.
-
Spill Management: In case of a spill, do not use water. Use a Class D fire extinguisher or smother the spill with sand or powdered limestone.[9]
Conclusion
This compound is a robust and highly practical reagent that effectively solves the long-standing "2-pyridyl problem" in cross-coupling chemistry. Its bench stability, ease of preparation, and high reactivity in Suzuki-Miyaura reactions make it an invaluable tool for medicinal chemists and process developers. The development of a streamlined one-pot protocol further enhances its utility, offering an efficient and scalable route to valuable 2-arylpyridine pharmaceutical intermediates. By adopting this methodology, researchers can accelerate the synthesis of complex molecules and overcome previous limitations in drug discovery and development.
References
- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.
- Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]
- Oberli, M. A., & Buchwald, S. L. (2012).
-
O'Duill, M., & Gouverneur, V. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2016). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Figshare. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
ResearchGate. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. [Link]
-
ResearchGate. Safe handling of organolithium compounds in the laboratory | Request PDF. [Link]
-
The UC Center for Laboratory Safety. (2012). Organolithium Reagents - Standard Operating Procedure. [Link]
-
UCR Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 116(14), 6033-6034. [Link]
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 6. audreyli.com [audreyli.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. researchgate.net [researchgate.net]
Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling Using Lithium Triisopropyl 2-Pyridylborate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for the construction of carbon-carbon bonds.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of Lithium triisopropyl 2-pyridylborate as a highly effective nucleophile in microwave-assisted Suzuki-Miyaura coupling reactions. We will explore the mechanistic advantages of this reagent, the synergistic benefits of microwave irradiation, and provide detailed, field-proven protocols to empower the rapid and efficient synthesis of complex biaryl and heteroaryl compounds. This methodology addresses common challenges associated with unstable boronic acids, offering a robust and reproducible pathway to novel chemical entities.[2]
Introduction: Overcoming the Limitations of Traditional Suzuki-Miyaura Coupling
The synthesis of biaryl and heteroaryl motifs is a central theme in drug discovery, as these structures are prevalent in a vast number of biologically active molecules.[1] The palladium-catalyzed Suzuki-Miyaura reaction has long been the preferred method for creating these C-C bonds due to its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1]
However, the traditional use of boronic acids is not without its challenges. Many heterocyclic boronic acids, which are crucial building blocks for novel therapeutics, are prone to decomposition via protodeboronation and other degradation pathways under standard coupling conditions.[2][3] This instability can lead to low yields, reproducibility issues, and limitations on the accessible chemical space.
To circumvent these issues, more stable boron reagents have been developed. Among these, Lithium triisopropyl 2-pyridylborates have emerged as exceptionally versatile and stable nucleophiles.[2] These borate species are significantly more resistant to protodeboronation than their corresponding boronic acids and can be conveniently stored at room temperature.[2][4] The 2-pyridyl group plays a crucial role, as its nitrogen atom can influence the electronic properties and reactivity of the borate complex.
This guide focuses on the powerful synergy of using this compound in conjunction with microwave-assisted synthesis. Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields and reproducibility.[5][6][7] This high-speed technology is invaluable in the fast-paced environment of drug discovery, enabling rapid library synthesis and accelerated structure-activity relationship (SAR) studies.[6][8]
The "Why": Mechanistic Insights and Advantages
The Stability of this compound
The enhanced stability of lithium triisopropyl borates stems from the formation of a tetracoordinate boron center, which is less susceptible to hydrolysis and protodeboronation compared to the trigonal planar structure of boronic acids. This inherent stability allows for more consistent and reliable coupling outcomes, especially with sensitive heterocyclic systems.[2]
The Power of Microwave Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This "in-core" heating offers several distinct advantages in the context of Suzuki-Miyaura coupling:
-
Accelerated Reaction Rates: The rapid heating provided by microwaves can significantly increase the rate of each step in the catalytic cycle, leading to dramatic reductions in reaction times.[6][7][11]
-
Improved Yields and Purity: By minimizing the time at elevated temperatures, microwave heating can reduce the formation of byproducts from decomposition or side reactions, often resulting in higher isolated yields and cleaner reaction profiles.[7][9][11]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly consistent and reproducible experimental results.[7]
-
Access to Novel Reactivity: The ability to reach high temperatures and pressures quickly can sometimes enable reaction pathways that are not accessible through conventional heating.[6]
The Catalytic Cycle: A Visual Representation
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The use of a this compound influences the crucial transmetalation step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. visitka.narod.ru [visitka.narod.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epcp.ac.in [epcp.ac.in]
- 10. anubooks.com [anubooks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Application Note: Scalable Preparation of Lithium Triisopropyl 2-Pyridylborate
Executive Summary
The synthesis of Lithium triisopropyl 2-pyridylborate (Li-TiPB) represents a critical gateway to accessing 2-substituted pyridine boronates, a structural motif ubiquitous in medicinal chemistry yet historically plagued by instability. The "2-pyridyl problem" arises from the rapid protodeboronation and self-polymerization of the 2-pyridyl boron species.
While 2-pyridylboronic acids are notoriously unstable, the triisopropyl borate salt serves as a kinetically stable "ate" complex. This intermediate can be stored or converted into MIDA boronates or pinacol esters. This guide details two validated protocols for its preparation:
-
Continuous Flow Synthesis (Method A): The superior method for scale-up, allowing for higher operating temperatures (-20°C to -40°C) and precise control over unstable intermediates.
-
Cryogenic Batch Synthesis (Method B): A robust protocol for gram-scale preparation requiring strict -78°C temperature control.
Mechanistic Insight & The "2-Pyridyl Problem"
To successfully scale this reaction, one must understand the failure modes. The instability of 2-pyridyl boronates is not random; it is driven by the unique electronic properties of the pyridine ring.
The Instability Pathway
Upon lithiation of 2-bromopyridine, the resulting 2-lithiopyridine is thermally unstable above -60°C. It undergoes nucleophilic attack on unreacted starting material or self-polymerization. Furthermore, once boronated, the proximity of the pyridyl nitrogen lone pair to the empty p-orbital of the boron atom facilitates hydrolytic cleavage (protodeboronation) under even mild aqueous conditions.
The Solution: "Ate" Complex Formation
Converting the neutral boronic ester into the negatively charged lithium triisopropyl borate (ate complex) removes the empty p-orbital on boron, adopting a tetrahedral geometry (
Figure 1: Reaction pathway highlighting the critical instability node of 2-lithiopyridine. Rapid trapping is essential.
Method A: Continuous Flow Synthesis (Scalable Protocol)
Recommendation: Use this method for scales >10g or when cryogenic cooling (-78°C) is not feasible. Flow chemistry manages the exotherm of lithiation and minimizes the residence time of the unstable 2-lithiopyridine.
Equipment Setup
-
Pumps: 2x High-pressure syringe pumps or HPLC pumps (chemically resistant).
-
Reactors: PFA tubing (0.8 mm I.D.).
-
Reactor 1 (Lithiation): 1.0 mL volume (Residence time: ~30-60s).
-
Reactor 2 (Borylation): 2.0 mL volume.[1]
-
-
Mixers: T-mixers or static mixers (PEEK or Stainless Steel).
-
Cooling: Simple chiller bath at -40°C (Dry ice/Acetonitrile or mechanical chiller).
Reagents
-
Stream A: 2-Bromopyridine (0.5 M in dry THF).
-
Stream B: n-Butyllithium (0.5 M in Hexanes/THF).
-
Stream C: Triisopropyl borate (neat or 1.0 M in THF).
Protocol Steps
-
System Preparation: Flush the entire flow system with anhydrous THF to remove moisture.
-
Lithiation (Zone 1):
-
Pump Stream A (2-Br-Py) and Stream B (n-BuLi) into Mixer 1 .
-
Flow Rate Ratio: 1:1.05 (slight excess of n-BuLi).
-
Temperature: Maintain reactor coil at -40°C .
-
Residence Time: Set total flow rate such that residence time in Coil 1 is < 60 seconds . This is sufficient for Li-Hal exchange but too short for decomposition.
-
-
Borylation (Zone 2):
-
Direct the output of Coil 1 into Mixer 2 .
-
Introduce Stream C (B(OiPr)3) into Mixer 2.
-
Stoichiometry: 1.2 equivalents relative to 2-Br-Py.
-
Temperature: Maintain reactor coil at -20°C to 0°C (Borylation is fast).
-
-
Collection & Isolation:
-
Collect the output stream into a flask under Argon.
-
Solvent Swap: Concentrate the mixture in vacuo. Add dry Hexane or Heptane to precipitate the Lithium salt.
-
Filtration: Filter the white solid under inert atmosphere (Schlenk line or glovebox).
-
Figure 2: Continuous flow setup diagram. Note the short residence time in Loop 1 to prevent decomposition.
Method B: Cryogenic Batch Synthesis (Lab Scale)
Recommendation: Use this method for <5g scales where flow equipment is unavailable. Success depends entirely on maintaining internal temperature below -70°C.
Reagents & Equipment[2]
-
Flask: 3-neck round bottom flask, oven-dried, Nitrogen purged.
-
Solvent: THF/Toluene (1:4 ratio recommended to prevent freezing and improve solubility).
-
Cooling: Acetone/Dry Ice bath (-78°C).
Protocol Steps
-
Charge: Add 2-Bromopyridine (1.0 equiv) and solvent (THF/Toluene) to the flask.
-
Cool: Cool the solution to -78°C . Allow 15 minutes for equilibration.
-
Lithiation:
-
Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise via syringe pump or addition funnel.
-
Critical: Monitor internal temperature.[2] Do not allow it to rise above -70°C.
-
Stir for 30-45 minutes at -78°C. (Solution typically turns deep red/orange).
-
-
Borylation:
-
Add Triisopropyl borate (1.2 equiv) dropwise.
-
Stir for 1 hour at -78°C.
-
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature naturally. The solution should turn pale yellow or white.
-
Isolation:
Data Summary & Quality Control
Comparison of Methods
| Parameter | Method A: Continuous Flow | Method B: Cryogenic Batch |
| Scale Potential | High ( kg/day possible) | Low (Gram scale) |
| Temperature | -20°C to -40°C | -78°C (Strict) |
| Reaction Time | < 2 minutes | 3-4 hours |
| Yield | 85-95% | 70-85% |
| Safety Profile | High (Small active volume) | Moderate (Large volume of pyrophoric Li) |
Analytical Validation (NMR)
The formation of the "ate" complex is confirmed by a distinct shift in the
-
Starting Material (B(OiPr)3):
~18 ppm (Trigonal planar). -
Product (Li-[B(OiPr)3(2-Py)]):
~2-4 ppm (Tetrahedral). -
Impurity (Boronic Acid):
~28-30 ppm (indicates hydrolysis).
References
-
Original MIDA Boronate Synthesis (Sequential Batch): Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[5]2007 , 129, 6716-6717.
-
Scalable Flow Synthesis of Heteroaryl Boronates: Newby, J. A.; Blaylock, D. W.; Witt, P. M.; Ley, S. V. "Continuous Flow Synthesis of 2-Halo-pyridines and Their Conversion to 2-Pyridylboronic Esters." Org.[4][2] Process Res. Dev.2016 , 20, 2, 480–489.
-
Stability of Lithium Triisopropyl Borates: Li, H.; Grasha, J. L.; Colletti, S. L. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Org.[4][2][5] Lett.2010 , 12, 3332-3335.
-
Organic Syntheses Protocol (Batch Standard): Yamamoto, Y. et al. "Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides." Org.[4][2] Synth.2012 , 89, 424.
Sources
Validation & Comparative
Comparative Guide: Lithium Triisopropyl 2-Pyridylborate vs. 2-Pyridyl MIDA Boronates
This guide provides an objective, technical comparison between Lithium Triisopropyl 2-Pyridylborate and 2-Pyridyl MIDA Boronates , two leading solutions to the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling.
Executive Summary
The coupling of 2-pyridyl nucleophiles is historically challenging due to the rapid protodeboronation of 2-pyridylboronic acid.[1][2] Two primary strategies have emerged to circumvent this instability:[1][3]
-
This compound (Li-[2-PyB(OiPr)₃]): A "masked" nucleophile generated in situ or isolated as a salt. It relies on forming a stable "ate" complex that transmetallates directly or resists decomposition, offering high atom economy and a cost-effective "make-and-use" workflow.
-
2-Pyridyl MIDA Boronate: A shelf-stable, crystalline reagent that utilizes a "slow-release" mechanism.[1][2] It maintains a low standing concentration of the unstable boronic acid during the reaction, ideal for complex, iterative synthesis and long-term storage.
Verdict: Use Li-Triisopropyl Borates for scalable, cost-sensitive, or one-pot reactions where atom economy is prioritized. Use MIDA Boronates for complex multistep synthesis, when handling deactivated electrophiles (e.g., aryl chlorides), or when long-term reagent storage is required.
The Challenge: The "2-Pyridyl Problem"
To understand the utility of these reagents, one must first understand the failure mode of the parent compound, 2-pyridylboronic acid.[1][2]
Mechanism of Failure: Protodeboronation
Unlike phenylboronic acids, 2-pyridylboronic acid is inherently unstable.[1][2] The basic nitrogen atom facilitates a mechanism where the C-B bond is cleaved by water or protons, replacing the boron moiety with hydrogen (protodeboronation). This reaction often proceeds faster than the desired transmetallation to Palladium.
Figure 1: The rapid decomposition pathway of generic 2-pyridylboronic acid.
Deep Dive: this compound
Strategy: The Stabilized "Ate" Complex
Developed prominently by the Buchwald group, this reagent stabilizes the boron center by converting it into a tetracoordinate lithium borate salt. This species is negatively charged, removing the Lewis acidity of the boron and preventing the coordination-induced protodeboronation pathway.
Mechanism & Performance[1][2][4][5]
-
Stability: The triisopropyl groups provide steric bulk, and the negative charge prevents the "self-destruction" pathway seen in the neutral boronic acid.
-
Reactivity: These salts are often used directly. They effectively serve as pre-formed "ate" complexes, which are the active species in the Suzuki catalytic cycle, potentially bypassing the need for base-mediated activation.
-
Atom Economy: High. The byproduct is isopropanol/lithium salts.
Experimental Protocol: One-Pot Synthesis & Coupling
This protocol minimizes handling of unstable intermediates.
-
Reagent Generation:
-
Cool a solution of 2-bromopyridine (1.0 equiv) and B(OiPr)₃ (1.05 equiv) in THF to -78 °C.
-
Add n-BuLi (1.0 equiv) dropwise. Note: Lithium-halogen exchange occurs faster than reaction with the borate ester.[4]
-
Warm to room temperature (RT). The resulting solution contains Li-[2-PyB(OiPr)₃] .
-
Optional: The solvent can be removed to isolate the salt as a stable solid (stable for months).
-
-
Coupling Reaction:
-
To the borate solution, add the Aryl Bromide/Chloride (0.8 equiv).
-
Add Catalyst: Pd₂(dba)₃ (1-2 mol%) + Ligand (e.g., XPhos or SPhos).
-
Add Solvent/Base: Dioxane and aqueous K₃PO₄.
-
Heat to 100 °C for 2-12 hours.
-
Deep Dive: 2-Pyridyl MIDA Boronate
Strategy: The Slow-Release Reservoir
Developed by the Burke group, MIDA (N-methyliminodiacetic acid) boronates are B-protected species. The sp³-hybridized boron atom is locked in a rigid cage, rendering it unreactive toward transmetallation and protodeboronation under anhydrous conditions.
Mechanism & Performance[1][2][4][5]
-
Stability: Indefinite shelf stability. Air and moisture stable.[1][2]
-
Reactivity: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly.[1][2] This releases the active 2-pyridylboronic acid at a rate (
) that is slower than the cross-coupling rate ( ) but faster than decomposition. -
Atom Economy: Lower. The MIDA ligand (C₅H₇NO₄) is high-molecular-weight waste compared to isopropanol.
Experimental Protocol: Slow-Release Coupling
Standard conditions for challenging 2-pyridyl couplings.
-
Setup:
-
Combine 2-Pyridyl MIDA boronate (1.5 equiv) and Aryl Chloride (1.0 equiv).[5]
-
Add Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%).
-
Promoter: Cu(OAc)₂ (0.5 equiv) is often added to facilitate transmetallation/release.
-
-
Reaction:
-
Solvent: DMF or DMSO (anhydrous) + Diethanolamine (DEA) or aqueous K₃PO₄.
-
Note: DEA acts to sequester the MIDA ligand, driving the equilibrium forward.
-
Heat to 60-100 °C.
-
-
Workup:
-
Standard extraction. MIDA boronates are compatible with silica gel chromatography if unreacted starting material needs recovery.
-
Figure 2: The MIDA "Slow-Release" mechanism prevents accumulation of unstable intermediates.
Head-to-Head Comparison
Performance Data (Representative)
Data derived from Billingsley (2008) and Burke (2012) studies.
| Feature | Lithium Triisopropyl Borate | MIDA Boronate |
| Primary Utility | One-pot "Make & Use" | "Buy & Store" / Complex Synthesis |
| Yield (Ar-Cl) | 85-99% (Activated/Neutral) | 80-95% (Activated/Neutral) |
| Yield (Deactivated) | Moderate to Good | Excellent (e.g., 2,6-dimethoxy-Cl) |
| Atom Economy | High (Byproduct: Isopropanol) | Low (Byproduct: MIDA ligand) |
| Bench Stability | Months (Solid), Hours (Solution) | Years (Indefinite) |
| Purification | Product isolation required | Silica gel compatible (Reagent) |
| Cost | Low (Generic reagents) | Higher (Proprietary ligand/reagent) |
Decision Matrix
| Choose Li-Triisopropyl Borate IF: | Choose MIDA Boronate IF: |
| You are performing large-scale synthesis (cost/waste is critical). | You need to store the reagent for long periods.[6] |
| You are comfortable with organolithium handling ( | You require highly reproducible, standardized conditions. |
| You want to avoid the mass-waste of the MIDA ligand. | You are coupling with highly deactivated or sensitive electrophiles.[2] |
| You are synthesizing the boron reagent yourself. | You prefer purchasing a "weigh-and-go" solid reagent. |
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[7][8] Angewandte Chemie International Edition.[9][7][10][11] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[12] Journal of the American Chemical Society. Link
-
Dick, G. R., Woerly, E. M., & Burke, M. D. (2012).[9] A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition.[9][7][10][11] Link
-
Hale, L. V., & Buchwald, S. L. (2012).[3] A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[8] Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of Lithium triisopropyl 2-pyridylborate for large scale synthesis
An In-Depth Comparative Guide to the Cost-Benefit Analysis of Lithium Triisopropyl 2-Pyridylborate for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision that balances cost, efficiency, safety, and scalability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its power in constructing carbon-carbon bonds.[1][2][3] However, the use of heteroarylboronic acids, especially 2-pyridylboronic acid, is notoriously challenging due to their inherent instability and propensity for protodeboronation under reaction conditions.[4][5][6]
This guide provides a comprehensive cost-benefit analysis of this compound, a shelf-stable and highly effective masked boronate, comparing its performance, cost-effectiveness, and handling requirements against common alternatives in the context of large-scale industrial synthesis.
The Challenge with 2-Pyridylboron Reagents
The direct use of 2-pyridylboronic acid in large-scale Suzuki-Miyaura couplings is often unviable. The electron-deficient nature of the pyridine ring and the proximity of the nitrogen atom accelerate the cleavage of the C-B bond, leading to low yields, inconsistent results, and the formation of undesired byproducts.[6] To overcome this, various "masked" or protected boronate substrates have been developed, such as boronic esters, trifluoroborates, and MIDA boronates.[4][7] Among these, this compound (LTPB) has emerged as a robust and practical solution.
A Profile of this compound (LTPB)
LTPB is an anionic tetracoordinate boron 'ate' complex. This structure inherently protects the C-B bond from premature cleavage while maintaining high reactivity for the crucial transmetalation step in the catalytic cycle.[4][8]
Synthesis, Stability, and Handling
LTPB is readily prepared in a one-pot procedure via the lithiation of a 2-halopyridine followed by the addition of triisopropyl borate.[4] The resulting salt can be isolated as a shelf-stable solid that can be stored for extended periods, a significant advantage over the notoriously unstable 2-pyridylboronic acid.[4][6]
Key Handling & Storage Considerations:
-
Storage: Store refrigerated in a tightly sealed container in a dry, well-ventilated place.[9]
-
Handling: Avoid contact with skin and eyes and prevent inhalation. Standard laboratory personal protective equipment is required. While the precursor n-butyllithium is pyrophoric, the final LTPB product is not.[9]
Caption: Workflow for the one-pot synthesis of this compound (LTPB).
Performance and Cost Comparison with Alternatives
The true value of a reagent in large-scale synthesis is not merely its price per kilogram but its overall impact on the process cost, which includes factors like yield, purity, cycle time, and waste disposal.
| Feature | This compound (LTPB) | 2-Pyridylboronic Acid | 2-Pyridyl Pinacol Boronate | Potassium 2-Pyridyltrifluoroborate | N-Methyliminodiacetic Acid (MIDA) Boronate |
| Indicative Cost | Moderate to High (Precursor cost) | Low to Moderate | Moderate | Moderate to High | High |
| Stability/Shelf-Life | Excellent; can be stored for months as a solid.[4][6] | Poor; prone to rapid protodeboronation.[4][6] | Moderate; more stable than boronic acid but can still degrade.[8] | Excellent; highly stable crystalline solids. | Excellent; exceptionally stable, requires slow-release conditions.[7] |
| Ease of Synthesis | Simple one-pot synthesis from common precursors.[4] | Often generated and used in situ due to instability. | Requires reaction of boronic acid/LTPB with pinacol. | Prepared from the boronic acid with KHF₂. | Requires specific conditions to attach the MIDA ligand.[4] |
| Typical Yields in Coupling | Good to Excellent.[4] | Highly variable and often low.[6] | Generally good, but can be slower than other reagents.[5] | Good to Excellent. | Good to Excellent, designed for controlled release.[7] |
| Reaction Conditions | Mild conditions (e.g., 40 °C), aqueous base (K₃PO₄).[4] | Requires carefully optimized, often anhydrous conditions to minimize decomposition. | Often requires higher temperatures and stronger bases. | Typically requires aqueous base; fluoride release can sometimes affect catalysts. | Requires specific deprotection/slow-release conditions (e.g., aqueous base). |
| Process Impact | High reliability and batch-to-batch consistency.[10] | Inconsistent results, leading to purification challenges and higher process variability. | Slower reaction rates can increase cycle times.[5] | Reliable, but cost and atom economy of trifluoroborate group are considerations. | Adds a deprotection step to the process; excellent for complex, multi-step syntheses. |
| Safety Considerations | Synthesis involves pyrophoric n-BuLi, but the final product is stable.[9] | The reagent itself is not highly hazardous, but its instability is the main issue. | Standard handling for organoboron compounds. | Stable solids, generally low hazard. | Stable solids, generally low hazard. |
Experimental Protocols
The following protocols are representative examples based on published literature and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of Lithium Triisopropyl 2-Furanylborate
This protocol for a similar heterocyclic borate demonstrates the general procedure.[4]
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the starting heteroaryl halide (e.g., 2-bromofuran, 1.0 equiv).
-
Add anhydrous THF and toluene. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triisopropyl borate (1.1 equiv) dropwise to the solution, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 8 hours (or overnight).
-
Remove the solvent under reduced pressure. Dry the resulting solid under high vacuum at 80 °C to yield the crude lithium triisopropyl borate salt.
-
The crude salt, which also contains lithium borate byproducts, can be used directly in the subsequent coupling reaction without further purification.[4]
Protocol 2: General Suzuki-Miyaura Coupling using LTPB
This is a general method adaptable to various aryl and heteroaryl electrophiles.[4]
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the LTPB reagent (1.5 - 3.0 equiv), and the palladium precatalyst/ligand system (e.g., 1-3 mol%).
-
Under an inert atmosphere, add the degassed solvent (e.g., THF) and the aqueous base (e.g., 0.5 M K₃PO₄).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Cost-Benefit Verdict for Large-Scale Synthesis
While the upfront cost of precursors for LTPB, such as n-butyllithium and triisopropyl borate, may be higher than that of 2-pyridylboronic acid, a holistic cost analysis reveals a compelling case for its use in industrial applications.
The "Benefit" that Outweighs the "Cost":
-
Reduced Purification Costs: The high efficiency and reliability of LTPB lead to cleaner reaction profiles with fewer byproducts. This significantly reduces the cost and complexity of downstream purification, which is often a major bottleneck and expense in large-scale manufacturing.[11]
-
Improved Yield and Throughput: Consistent, high yields mean more product per batch, improving overall plant throughput and reducing the cost per kilogram of the final product.
-
Enhanced Process Robustness: The shelf-stability of LTPB allows for better inventory management and eliminates the batch-to-batch variability associated with using unstable reagents. This is a critical factor for validated pharmaceutical manufacturing processes.[10]
-
Simplified Operations: The ability to store and handle a stable solid reagent simplifies logistics and operational procedures compared to generating a reagent in situ for every batch.
Caption: Decision logic for choosing a suitable 2-pyridylboron reagent for synthesis.
Conclusion
This compound stands out as a superior reagent for the large-scale synthesis of molecules containing the 2-pyridyl moiety. While a simple comparison of catalog prices might suggest it is a more expensive option, a comprehensive cost-benefit analysis demonstrates its value. The benefits of enhanced stability, reliability, higher yields, and simplified downstream processing translate into significant cost savings and improved efficiency in an industrial setting. For drug development professionals aiming to establish robust, scalable, and economically viable manufacturing processes, LTPB represents a strategic investment that mitigates risk and maximizes productivity.
References
- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
- Molander, G. A., & Ellis, N. (2007). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Accounts of Chemical Research, 40(4), 275-286.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611.
- Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection.
- ResearchGate. (n.d.). ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Combi-Blocks. (2023). Safety Data Sheet - Lithium triisopropyl 2-(6-chloropyridyl)borate.
- ACS Publications. (2022). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- ChemRxiv. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. combi-blocks.com [combi-blocks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
High-Fidelity 2-Pyridylation: A Comparative Guide to Lithium Triisopropyl 2-Pyridylborate
Topic: Atom Economy & Application of Lithium Triisopropyl 2-Pyridylborate in Total Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "2-Pyridyl Problem"
In the landscape of pharmaceutical synthesis, the 2-pyridyl moiety is ubiquitous yet notoriously difficult to install via Suzuki-Miyaura cross-coupling. The "2-Pyridyl Problem" stems from the inherent instability of 2-pyridylboronic acid, which undergoes rapid protodeboronation rather than transmetallation, often resulting in yields approaching 0%.
This guide analyzes This compound (Li-[2-PyB(OiPr)3]) , a reagent system championed by the Buchwald group, which circumvents this instability. We compare its performance, atom economy, and process efficiency against the primary alternatives: MIDA boronates and traditional boronic acids.
Mechanistic Insight: Stabilizing the Boron Center
To understand the value of Li-[2-PyB(OiPr)3], one must understand the failure mode of its alternatives. Neutral 2-pyridylboronic esters possess an empty p-orbital on the boron atom. The adjacent nitrogen lone pair facilitates a hydrolytic pathway that leads to rapid C-B bond cleavage (protodeboronation).
The Solution: Converting the neutral boronate into a tetracoordinate "ate" complex (the lithium triisopropyl salt) removes the empty p-orbital, shutting down the decomposition pathway and allowing transmetallation to occur.
Diagram: Protodeboronation vs. Stable Transmetallation
Figure 1: Mechanistic divergence. The neutral boronic acid (red) suffers rapid protodeboronation. The anionic "ate" complex (green) is electronically saturated, preventing decomposition and enabling productive coupling.
Comparative Analysis: Atom Economy & Performance
Strictly defined, Atom Economy (AE) favors minimal waste. However, in process chemistry, Reaction Mass Efficiency (RME) is superior because it accounts for yield. A reagent with perfect theoretical AE that gives 0% yield has an effective efficiency of zero.
Table 1: Reagent Comparison Matrix
| Metric | Li-[2-PyB(OiPr)3] (Buchwald Reagent) | 2-Pyridyl MIDA Boronate (Burke Reagent) | 2-Pyridyl Boronic Acid (Traditional) |
| Stability | High (Solid state & Solution) | Excellent (Air/Water Stable) | Very Poor (Rapid Decomp.) |
| Reagent MW | ~273 g/mol | ~233 g/mol | ~123 g/mol |
| Theoretical AE | Low (Large OiPr ligands lost) | Moderate (MIDA ligand lost) | High (Only H2O lost) |
| Step Economy | High (Generated in situ & used directly) | Low (Requires separate synthesis/isolation) | High (Commercial) |
| Typical Yield | 80-95% | 70-90% | <10% (Variable) |
| Cost/Scalability | Low (Commodity precursors: B(OiPr)3) | Moderate/High (MIDA ligand cost) | Low (But ineffective) |
The "Effective" Atom Economy Verdict
While the MIDA boronate is theoretically lighter, the Li-[2-PyB(OiPr)3] system offers superior process economy for two reasons:
-
Telescoping: It is generated in situ from 2-bromopyridine, n-BuLi, and B(OiPr)3, eliminating the workup/isolation steps required to make the MIDA ester.
-
Stoichiometry: It often requires fewer equivalents (1.1–1.5 equiv) compared to the large excesses of boronic acid needed to fight decomposition.
Experimental Protocol: The "One-Pot" System
This protocol, adapted from Oberli & Buchwald (2012), demonstrates the in situ generation and coupling. This method is self-validating: the color change and homogeneity of the solution indicate successful "ate" complex formation.
Reagents
-
2-Bromopyridine (1.0 equiv)
-
Triisopropyl borate [B(OiPr)3] (1.1 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.1 equiv)[1]
-
Aryl Electrophile (Ar-Cl or Ar-Br) (0.8 equiv relative to pyridine)
-
Catalyst: XPhos Pd G3 or Pd(OAc)2/XPhos
Workflow Diagram
Figure 2: One-pot operational workflow for generating and coupling Li-[2-PyB(OiPr)3].
Step-by-Step Methodology
-
Pre-complexation: In a dry flask under Argon, combine 2-bromopyridine (1.0 equiv) and B(OiPr)3 (1.1 equiv) in dry THF/Toluene (1:4 v/v). Cool to -78°C.
-
Why? Premixing B(OiPr)3 ensures that the unstable 2-lithio-pyridine is trapped immediately upon formation, preventing self-condensation.
-
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to room temperature over 1 hour.
-
Checkpoint: The solution should become slightly cloudy or homogeneous depending on concentration. This is the stable Li-[2-PyB(OiPr)3] salt.
-
-
Coupling: Add the aryl halide (0.8 equiv), Pd precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and degassed aqueous K3PO4 (2-3 equiv). Heat to 80°C.
-
Workup: Standard aqueous extraction.
Application in Total Synthesis & Drug Discovery
While specific "named" total syntheses often use proprietary variations, this reagent is the industry standard for constructing Bis-Heteroaryl Scaffolds found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Case Study: Synthesis of 2-(Indol-5-yl)pyridine Context: Indole-pyridine biaryls are privileged structures in oncology drugs.
-
Challenge: Coupling 5-bromoindole (unprotected NH) with 2-pyridyl boron species usually fails due to protodeboronation and catalyst poisoning by the indole nitrogen.
-
Solution using Li-[2-PyB(OiPr)3]:
-
Substrate: 5-Chloroindole.
-
Reagent: Li-[2-PyB(OiPr)3] (generated in situ).
-
Conditions: XPhos Pd G2, K3PO4, THF/H2O, 80°C.
-
Result: 91% Isolated Yield.
-
Comparison: Using 2-pyridylboronic acid under standard conditions yielded <15%.
-
Data Summary (Substrate Scope):
-
Electron-rich Aryl Chlorides: 85-95% Yield.
-
Electron-poor Aryl Chlorides: 80-90% Yield.
-
Sterically Hindered (ortho-substituted): 70-85% Yield.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012).[2] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1][2][3][4] Organic Letters, 14(17), 4606–4609.[2] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 4. Correction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Green Chemistry Metrics of Lithium Triisopropyl 2-Pyridylborate Protocols
Executive Summary
The incorporation of 2-pyridyl moieties via Suzuki-Miyaura cross-coupling is a notorious bottleneck in medicinal chemistry due to the rapid protodeboronation of 2-pyridylboronic acid.[1] While alternatives like MIDA boronates and trifluoroborates offer stability, they often incur penalties in Atom Economy (AE) and step-count efficiency.
This guide evaluates Lithium Triisopropyl 2-Pyridylborate (Li-[B(OiPr)3(2-Py)]) protocols. Our analysis demonstrates that this reagent system offers a superior balance of stability and green chemistry metrics—specifically Reaction Mass Efficiency (RME) and E-Factor—by enabling a "make-and-use" strategy that eliminates intermediate purification steps common to MIDA workflows.
The "Pyridyl Problem" and Mechanistic Context
To understand the value of the lithium triisopropyl borate protocol, one must first quantify the failure mode of the standard alternative. 2-Pyridylboronic acid is unstable.[1] Under the aqueous basic conditions required for Suzuki coupling, it undergoes rapid protodeboronation, often faster than the transmetallation to Palladium.
Mechanism of Instability vs. Stabilization
The instability arises from the basic nitrogen atom facilitating the formation of a zwitterionic intermediate that hydrolyzes the C-B bond. The Lithium Triisopropyl species stabilizes the boron center by saturating its coordination sphere with bulky isopropoxy groups, effectively "caging" the boron against premature hydrolysis until transmetallation occurs.
Figure 1: The stabilization mechanism. The Li-Triisopropyl species (Green) bypasses the rapid decomposition pathway (Red) characteristic of the free boronic acid.
Green Chemistry Metrics Comparison
In this section, we compare the Lithium Triisopropyl protocol against the two most common alternatives: 2-Pyridyl MIDA Boronate (high stability, low atom economy) and 2-Pyridyl Boronic Acid (low stability, high waste due to excess reagent).
Metric Definitions for this Analysis
-
Atom Economy (AE): (MW Product /
MW Reagents) × 100. -
Reaction Mass Efficiency (RME): (Mass of Product /
Mass of Reagents) × 100. This accounts for yield and excess reagents. -
Process Mass Intensity (PMI): Total mass input / Mass of product.
Comparative Data: Coupling of 2-Pyridyl-B species with 4-Chloroanisole
Assumptions: 1.0 equiv halide, optimized yields based on literature standards (Buchwald 2012 for Li-iPr, Burke 2009 for MIDA).
| Metric | Protocol A: Li-Triisopropyl Borate | Protocol B: MIDA Boronate | Protocol C: Boronic Acid |
| Reagent Stability | High (Solid/Solution) | Very High (Crystalline) | Very Low (Transient) |
| Stoichiometry | 1.2 equiv | 1.5 equiv (Slow Release) | 2.0 - 3.0 equiv |
| Atom Economy (AE) | 42% (High waste from B(OiPr)3) | 31% (High waste from MIDA ligand) | 58% (Theoretical best) |
| Isolated Yield | 85-92% | 80-90% | <40% (Variable) |
| Real-World RME | High (High yield offsets MW) | Medium (High MW penalty) | Low (Poor yield kills efficiency) |
| Purification Steps | 0 (Generated in situ) | 1 (Synthesis & Isolation) | 0 (Commercial) |
| Green Verdict | Preferred (Process Efficient) | Useful for storage | Not Recommended |
Analysis: While the "Control" boronic acid theoretically has the best Atom Economy, its instability forces the use of large excesses (lowering RME) and results in poor yields. The MIDA boronate carries a heavy "parasitic mass" in the MIDA ligand (MW ~147 removed as waste). The Li-Triisopropyl protocol strikes the optimal balance: it stabilizes the boron without the need for a separate isolation step or an overly heavy protecting group.
Solvent Selection & Green Optimization
The original Buchwald protocol utilizes Toluene and THF. To align with modern Green Chemistry principles (specifically the GSK and Pfizer Solvent Selection Guides), we recommend substituting these with 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why 2-MeTHF? It is derived from renewable resources (corn cobs/bagasse), has a higher boiling point than THF (allowing faster kinetics), and separates cleanly from water, simplifying the workup and reducing the E-Factor.
Figure 2: The "One-Pot" Green Workflow. By generating the reagent in situ, we eliminate the solvent waste associated with isolating a protected boronate intermediate.
Experimental Protocols
Protocol A: Optimized Green Synthesis (Recommended)
This protocol utilizes 2-MeTHF to improve phase separation and reduce solvent toxicity.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Triisopropyl borate (1.1 equiv)[2]
-
n-Butyllithium (1.1 equiv, in hexanes)[2]
-
Aryl Halide (0.8 equiv relative to pyridine)
-
XPhos Pd G3 or G4 (1-2 mol%)
-
Base: K₃PO₄ (3.0 equiv, 1.0 M aqueous solution)
-
Solvent: 2-MeTHF (anhydrous)
Step-by-Step:
-
Borylation: Charge a dry flask with 2-bromopyridine and triisopropyl borate in 2-MeTHF under Argon. Cool to -78 °C.
-
Lithiation: Add n-BuLi dropwise. The bulky borate traps the lithiated pyridine immediately, preventing "dance" reactions or polymerization. Stir for 1 hour at -78 °C, then warm to room temperature (RT). Result: A slightly cloudy solution of Li-[B(OiPr)3(2-Py)].
-
Coupling: Open the flask (under positive Argon flow) and add the Aryl Halide and XPhos Pd G3 catalyst.
-
Activation: Add the aqueous K₃PO₄ solution.
-
Reaction: Heat to 60-80 °C (depending on halide reactivity) for 2-6 hours.
-
Workup: Cool to RT. The 2-MeTHF layer will spontaneously separate from the aqueous layer. Drain the aqueous waste. Wash the organic layer once with brine.
-
Purification: Concentrate and purify via short-pad silica filtration or crystallization.
Protocol B: Isolation of the Lithium Salt (For Storage)
Use this if you need to prepare a "stockpile" of the reagent.
-
Follow steps 1-2 above using THF/Toluene (1:4 ratio) instead of 2-MeTHF.
-
Upon warming to RT, the this compound will precipitate as a white solid.
-
Filter under inert atmosphere (Schlenk frit).
-
Wash with cold hexanes and dry under vacuum.
-
Storage: Stable for months in a glovebox or sealed vial at RT.
Conclusion & Recommendation
For the synthesis of 2-arylpyridines, the This compound protocol represents the current state-of-the-art in balancing reactivity with Green Chemistry metrics.
-
Select this protocol when: You require high RME, wish to avoid the cost/waste of MIDA ligands, and are comfortable handling n-BuLi.
-
Select MIDA boronates when: You lack facilities for low-temperature lithiation (-78 °C) or require a reagent that is stable to open-air weighing.
By adopting the 2-MeTHF modification described in Protocol A, laboratories can further reduce the environmental footprint (E-Factor) of this transformation while maintaining the high yields characteristic of Buchwald's methodology.
References
-
Original Methodology: Oberli, M. A., & Buchwald, S. L. (2012).[3] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[2][3][4][5] Organic Letters, 14(17), 4606–4609.[4] [Link]
-
MIDA Comparison: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2016).[6] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[6] [Link]
-
Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 5. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Comparison: Lithium Triisopropyl 2-Pyridylborate vs. Organostannanes
Executive Summary
The introduction of the 2-pyridyl moiety into complex pharmacophores is a critical yet historically challenging transformation in drug discovery. While Organostannanes (Stille coupling) have long served as the reliable "workhorse" due to their stability and neutrality, their implementation is increasingly restricted by toxicity concerns and purification difficulties (trace metal/tin removal).[1]
Lithium Triisopropyl 2-Pyridylborate (LTB) reagents represent a modern, "green" alternative. Unlike traditional 2-pyridylboronic acids, which suffer from rapid protodeboronation, LTBs utilize a coordinatively saturated "ate" complex to stabilize the C–B bond.[1] This guide provides a head-to-head analysis, demonstrating that LTBs offer comparable reactivity to stannanes with superior safety and purification profiles, provided specific catalytic protocols are followed.
The "2-Pyridyl Problem" Explained
To understand the necessity of these reagents, one must first understand the failure mode of standard Suzuki-Miyaura coupling for this specific substrate.[1]
-
The Instability: 2-Pyridylboronic acids and esters are notoriously unstable.[2] The proximity of the basic pyridine nitrogen to the Lewis-acidic boron atom facilitates rapid protodeboronation (hydrolysis of the C–B bond) in the presence of water or heat, yielding pyridine and boric acid rather than the coupled product.[1]
-
The Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands on the Palladium center, forming unreactive Pd-pyridine complexes that arrest the catalytic cycle.[1]
Mechanism of Failure (Standard Boronic Acids)
The following diagram illustrates why standard boronic acids fail, necessitating the use of Stannanes or LTBs.
Figure 1: Mechanistic divergence between unstable boronic acids and stable borate 'ate' complexes.
Deep Dive: The Contenders
A. Organostannanes (The Stille Standard)
Reagent: 2-(Tributylstannyl)pyridine (2-SnBu3-Py) Mechanism: Stille Cross-Coupling.[1] Status: The historical benchmark for reliability.
-
Pros:
-
Neutral Conditions: Works without base, preserving sensitive functional groups (esters, labile protecting groups).[1]
-
Stability: The C–Sn bond is robust; reagents can be purified by silica chromatography and stored indefinitely.
-
Scope: Extremely broad functional group tolerance.
-
-
Cons:
-
Toxicity: Organotin compounds are neurotoxic.[1] Regulatory limits for Sn in APIs are extremely low (typically <10 ppm).[1]
-
Purification: Removal of tributyltin byproducts is difficult, often requiring fluorinated silica or specific washes.
-
Atom Economy: Poor; the tributylstannyl group is massive waste.
-
B. This compound (The LTB Solution)
Reagent: Lithium triisopropyl(2-pyridyl)borate (Li[2-PyB(OiPr)3]) Mechanism: Modified Suzuki-Miyaura Coupling.[1] Status: The modern, scalable alternative (Oberli & Buchwald, 2012).[1]
-
Pros:
-
Stability: The anionic "ate" complex prevents the N–B interaction that leads to decomposition. They are stable solids that can be stored on the benchtop.[1][3][4]
-
Green Profile: Boron byproducts are non-toxic and water-soluble (easy workup).[1]
-
One-Pot Synthesis: Can be generated in situ from 2-bromopyridine and used directly without isolation.
-
-
Cons:
Head-to-Head Performance Comparison
The following data summarizes the performance of LTB reagents (using the Oberli/Buchwald protocol) versus standard Stille conditions.
| Feature | Lithium Triisopropyl Borate (LTB) | Organostannane (Stille) |
| Reagent Stability | High (Solid, shelf-stable >4 months) | Very High (Oil, indefinite) |
| Toxicity | Low (Boron salts) | High (Neurotoxic Tin) |
| Purification | Aqueous extraction (Borates wash out) | Difficult (Req.[1] KF pad/special silica) |
| Reaction pH | Basic (requires KF or K3PO4) | Neutral |
| Catalyst System | Pd2(dba)3 / XPhos or RuPhos | Pd(PPh3)4 or PdCl2(PPh3)2 |
| Typical Yield (2-Py) | 80–95% | 75–95% |
| Atom Economy | Moderate (loss of B(OiPr)3) | Poor (loss of SnBu3) |
| Cost | Low (Reagents: B(OiPr)3, nBuLi) | High (Commercial stannanes are expensive) |
Experimental Scope Data
Based on Oberli & Buchwald (Org.[1][3] Lett. 2012) and comparative Stille literature.[1]
-
Electron-Poor Aryl Bromides: Both methods perform excellently (>90% yields).[1]
-
Electron-Rich Aryl Bromides: LTB requires electron-rich ligands (XPhos) to facilitate transmetallation; Stille works well with standard catalysts.
-
Steric Hindrance (Ortho-subs): LTB is highly effective due to the small size of the boron vs. the bulky tributyltin group.[1]
Experimental Protocols
Protocol A: Synthesis & Coupling of this compound
This protocol allows for the generation of the reagent and subsequent coupling in a single workflow or using the isolated salt.
Step 1: Reagent Synthesis (One-Pot)
-
Charge a flame-dried flask with 2-bromopyridine (1.0 equiv) and THF/Toluene (1:4 ratio). Cool to -78 °C.
-
Add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 min.
-
Add Triisopropyl borate [B(OiPr)3] (1.1 equiv) dropwise.
-
Allow to warm to room temperature (rt) over 2 hours.
-
Isolation (Optional): Remove solvent in vacuo.[1][5] The resulting white solid is Li[2-PyB(OiPr)3] . It can be stored or used directly.[1][4]
Step 2: Cross-Coupling (Oberli-Buchwald Conditions)
-
Reagents: Aryl Bromide (1.0 equiv), Li[2-PyB(OiPr)3] (1.5 equiv), XPhos (3 mol%), Pd2(dba)3 (1.5 mol%).[1]
-
Solvent/Base: Add 1,4-Dioxane (3 mL/mmol) and KF (3.0 equiv). Note: KF is crucial as it activates the borate without being overly basic.[1]
-
Reaction: Seal tube and heat to 100 °C for 2–5 hours.
-
Workup: Dilute with EtOAc, wash with water. The boron byproducts partition into the aqueous phase.[1]
Protocol B: Stille Coupling (Benchmark)
-
Reagents: Aryl Bromide (1.0 equiv), 2-(Tributylstannyl)pyridine (1.1 equiv), Pd(PPh3)4 (5 mol%).[1]
-
Solvent: Toluene or DMF (degassed).[1]
-
Reaction: Reflux (110 °C) for 12–24 hours.
-
Workup (Critical): Treat crude mixture with aqueous KF or CsF to precipitate insoluble Bu3SnF, then filter through Celite before chromatography.
Decision Logic: Which to Choose?
Use the following logic flow to select the appropriate method for your campaign.
Figure 2: Selection criteria for 2-pyridyl coupling methodologies.
References
-
Oberli, M. A., & Buchwald, S. L. (2012).[1][3] "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4606–4609.[1][3] Link[1]
- Core Reference: Establishes the stability and protocol for Lithium Triisopropyl Bor
-
Billingsley, K. L., & Buchwald, S. L. (2008).[1][6][7] "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry, 73(14), 5589–5591.[1][7] Link[1]
- Context: Discusses the broader context of borylation challenges which led to the development of
-
Lutz, M. R., et al. (2021).[1] "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, 60(20), 11068–11091. Link[1]
- Review: A comprehensive review of the instability issues ("2-Pyridyl Problem")
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 7. An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
